Dihydroxy melphatalan
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGUXSYETMNGJA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222467 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72143-20-5 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROXYMELPHALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dihydroxy Melphalan: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxy melphalan is the final and biologically inactive degradation product of the alkylating agent melphalan. Formed via spontaneous hydrolysis in aqueous environments, its presence is a critical parameter in the stability, formulation, and pharmacokinetic analysis of its parent compound. This guide provides a comprehensive overview of the chemical structure, and physicochemical properties of dihydroxy melphalan. It details experimental protocols for its preparation via forced degradation, its quantification using liquid chromatography, and for assessing its cytotoxic profile. Furthermore, this document illustrates the key chemical pathways and experimental workflows using logical diagrams to support research and development efforts.
Introduction
Melphalan is a bifunctional alkylating agent widely used in the treatment of multiple myeloma and other malignancies.[1] Its therapeutic efficacy is dependent on the covalent bonding of its two chloroethyl groups to the N7 position of guanine in DNA, leading to the formation of interstrand cross-links, disruption of DNA replication, and ultimately, apoptosis.[1] However, melphalan is unstable in aqueous solutions, where it undergoes spontaneous hydrolysis. This degradation proceeds through an intermediate, monohydroxy melphalan, to the final product, dihydroxy melphalan.[2] Unlike the parent drug, dihydroxy melphalan is considered therapeutically inactive and non-cytotoxic.[2][3] Understanding the chemical characteristics and formation kinetics of dihydroxy melphalan is therefore essential for the development of stable melphalan formulations and for the accurate interpretation of pharmacokinetic and pharmacodynamic studies.
Chemical Structure and Properties
Dihydroxy melphalan, formally known as 4-[bis(2-hydroxyethyl)amino]-L-phenylalanine, is a derivative of L-phenylalanine where the two chloroethyl groups of melphalan have been substituted with hydroxyl groups. This substitution fundamentally alters the molecule's reactivity and biological activity.
Chemical Structure
-
IUPAC Name: (2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid
-
Synonyms: Dihydroxymelphalan, Melphalan EP Impurity A
-
Molecular Formula: C₁₃H₂₀N₂O₄
-
CAS Number: 72143-20-5
Physicochemical Properties
The key physicochemical properties of dihydroxy melphalan are summarized in the table below, with data for the parent compound, melphalan, provided for comparison.
| Property | Dihydroxy Melphalan | Melphalan | Reference(s) |
| Molecular Weight | 268.31 g/mol | 305.20 g/mol | [3] |
| Appearance | Solid (Orange to Brown) | White to buff-colored powder | [1] |
| Solubility | Slightly soluble in water and methanol | Slightly soluble in water | [1] |
| Predicted Boiling Point | 519.6 ± 50.0 °C | Not Available | |
| Predicted Density | 1.318 ± 0.06 g/cm³ | Not Available | |
| Predicted pKa | 2.12 ± 0.10 | Not Available |
Chemical Pathway: Hydrolysis of Melphalan
The formation of dihydroxy melphalan is a two-step hydrolysis process. In aqueous solution, one of the chloroethyl arms of melphalan is replaced by a hydroxyl group to form the intermediate, monohydroxy melphalan. This is followed by the hydrolysis of the second chloroethyl arm to yield the final product, dihydroxy melphalan. This degradation pathway is the primary route of non-enzymatic inactivation of melphalan.[2]
Experimental Protocols
This section provides detailed methodologies for the preparation, analysis, and cytotoxic evaluation of dihydroxy melphalan.
Protocol for Preparation of Dihydroxy Melphalan via Forced Hydrolysis
This protocol describes a method for generating dihydroxy melphalan from melphalan through forced degradation under basic conditions. This method is suitable for producing a reference standard for analytical purposes.
Objective: To hydrolyze melphalan to dihydroxy melphalan.
Materials:
-
Melphalan
-
Sodium hydroxide (NaOH), 0.01 M solution
-
Hydrochloric acid (HCl), 0.01 M solution (for neutralization)
-
Deionized water
-
Reaction vial
-
Magnetic stirrer and stir bar
-
pH meter
-
HPLC system for monitoring reaction progress
Procedure:
-
Prepare a stock solution of melphalan in a suitable solvent (e.g., methanol, if necessary for initial dissolution) at a known concentration.
-
In a reaction vial, add a specific volume of the melphalan stock solution to a larger volume of 0.01 M NaOH solution. The final concentration of melphalan should be suitable for subsequent analysis.
-
Stir the reaction mixture at room temperature (or elevated temperature, e.g., 40-60°C, to accelerate degradation).
-
Monitor the progress of the hydrolysis reaction by taking aliquots at regular time intervals (e.g., every 30 minutes).
-
Analyze the aliquots using a stability-indicating HPLC method (as described in Protocol 4.2) to track the disappearance of melphalan and monohydroxy melphalan, and the appearance of dihydroxy melphalan.
-
Continue the reaction until the melphalan and monohydroxy melphalan peaks are negligible, and the dihydroxy melphalan peak has maximized. This may take several hours.
-
Once the reaction is complete, neutralize the solution to approximately pH 7 using 0.01 M HCl.
-
The resulting solution contains dihydroxy melphalan and can be used for characterization or as an analytical standard. For a solid standard, further purification steps such as preparative HPLC or crystallization would be required.
Protocol for Quantification by UPLC-MS/MS
This protocol provides a sensitive and specific method for the simultaneous quantification of melphalan, monohydroxy melphalan, and dihydroxy melphalan in a plasma matrix.
Objective: To quantify dihydroxy melphalan in biological samples.
Materials:
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)
-
Reversed-phase UPLC column (e.g., XSelect HSS T3, 2.1 × 50 mm, 5 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Internal Standard (IS): Melphalan-d8
-
Human plasma (for calibration standards and quality controls)
-
Acetonitrile (for protein precipitation)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 20 µL of the internal standard solution (Melphalan-d8).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
UPLC-MS/MS Conditions:
-
Column: XSelect HSS T3, 2.1 × 50 mm, 5 µm[4]
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start with 5% Mobile Phase B.
-
Ramp to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1 minute.
-
(Total run time: 5 minutes)
-
-
Mass Spectrometry (Positive ESI, MRM mode):
-
Dihydroxy Melphalan: m/z 269.3 → 251.8
-
Monohydroxy Melphalan: m/z 287.1 → 228.0
-
Melphalan: m/z 305.1 → 287.7
-
Melphalan-d8 (IS): m/z 313.1 → 295.7
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of dihydroxy melphalan in the unknown samples by interpolation from the calibration curve.
-
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to confirm the lack of cytotoxic activity of dihydroxy melphalan compared to its parent compound.
Objective: To assess the effect of dihydroxy melphalan on the viability of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., K562 leukaemia cells)[2]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Dihydroxy melphalan (prepared as in Protocol 4.1 or from a commercial source)
-
Melphalan (as a positive control for cytotoxicity)
-
DMSO (for dissolving compounds)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture K562 cells to a logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare stock solutions of dihydroxy melphalan and melphalan in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from low micromolar to high micromolar (e.g., 0.1 µM to 100 µM).[2] Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[5]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Control) x 100
-
-
Plot the % viability against the compound concentration to generate dose-response curves. Dihydroxy melphalan is expected to show no significant reduction in cell viability at concentrations where melphalan is highly cytotoxic.[2]
-
Conclusion
Dihydroxy melphalan is a crucial molecule in the study of melphalan. As its primary, inactive hydrolysis product, its formation represents a loss of therapeutic potential for the parent drug. The data and protocols presented in this guide provide a foundational resource for researchers in pharmacology and drug development. The detailed methodologies for its preparation, quantification, and biological assessment are essential for conducting accurate stability studies, pharmacokinetic analyses, and formulation development of melphalan-based therapies. The provided diagrams offer clear visual representations of the chemical degradation pathway and analytical workflows, facilitating a deeper understanding of the core concepts.
References
- 1. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 2. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Technical Guide: Synthesis of Dihydroxy Melphalan Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxy melphalan, the primary inactive metabolite of the alkylating agent melphalan, is a critical standard for pharmacokinetic and metabolic studies. Its synthesis is essential for the accurate quantification of melphalan's degradation in biological systems. This technical guide provides a comprehensive overview of the primary synthesis pathway for Dihydroxy melphalan, which proceeds through the controlled hydrolysis of melphalan. Additionally, a more complex, multi-step synthesis route is detailed for specific research applications. The protocols provided are based on established chemical principles and data from scientific literature.
Core Synthesis Pathway: Controlled Hydrolysis of Melphalan
The most direct method for producing Dihydroxy melphalan is through the controlled hydrolysis of melphalan. This process mimics the natural degradation of melphalan in aqueous environments and proceeds via a monohydroxy melphalan intermediate.[1]
Experimental Protocol: Controlled Hydrolysis
This protocol is designed to yield Dihydroxy melphalan by accelerating the natural hydrolysis process under controlled laboratory conditions.
Materials:
-
Melphalan hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Heating apparatus (e.g., water bath or heating block)
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purification
-
Lyophilizer (for product isolation)
Procedure:
-
Dissolution: Prepare a stock solution of melphalan hydrochloride in a minimal amount of acidic water (e.g., 0.1 M HCl) to ensure complete dissolution.
-
Reaction Setup: In a clean reaction vessel, dilute the melphalan stock solution with pre-warmed PBS (37°C) to a final concentration of 1-5 mg/mL.
-
Hydrolysis: Place the reaction vessel in a heating apparatus set to 37°C and stir the solution gently.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC. The degradation of melphalan and the formation of monohydroxy and dihydroxy melphalan can be tracked.
-
Completion and Isolation: Continue the reaction until the melphalan peak is minimal and the Dihydroxy melphalan peak is maximized. Based on published data, the half-life of melphalan under these conditions is approximately 66 minutes, and the half-life of the monohydroxy intermediate is about 58 minutes.[1] A reaction time of 8-12 hours should be sufficient for near-complete conversion.
-
Purification: Purify the resulting solution using preparative HPLC to isolate the Dihydroxy melphalan peak.
-
Lyophilization: Lyophilize the purified fraction to obtain Dihydroxy melphalan as a solid standard.
Quantitative Data: Hydrolysis Kinetics
| Parameter | Value | Reference |
| Melphalan Half-life (in cell culture medium at 37°C) | 66 minutes | [1] |
| Monohydroxy melphalan Half-life (in cell culture medium at 37°C) | 58 minutes | [1] |
Alternative Synthesis Pathway: Multi-step Synthesis
For applications requiring a de novo synthesis of Dihydroxy melphalan, a multi-step pathway starting from protected L-phenylalanine can be employed. This method offers greater control over purity and avoids the presence of any residual melphalan or monohydroxy melphalan. The key intermediate in this synthesis is 4-[bis(2-hydroxyethyl)amino]-L-phenylalanine.
Experimental Protocol: Multi-step Synthesis
This protocol outlines the synthesis of a protected form of Dihydroxy melphalan, which can then be deprotected to yield the final product.
Step 1: Synthesis of 4-Amino-N-phthaloyl-DL-phenylalanine ethyl ester hydrochloride
This intermediate is synthesized from L-phenylalanine through a series of protection and nitration/reduction steps as described in the chemical literature.
Step 2: Synthesis of 4-di(2-hydroxyethylamino)-N-phthaloyl-DL-phenylalanine ethyl ester
Materials:
-
4-Amino-N-phthaloyl-DL-phenylalanine ethyl ester hydrochloride
-
Glacial acetic acid
-
Ethylene oxide
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Dissolution: Suspend 4-Amino-N-phthaloyl-DL-phenylalanine ethyl ester hydrochloride in water. Add glacial acetic acid with stirring until a complete solution is obtained.
-
Hydroxyethylation: Add ethylene oxide to the solution with shaking and keep the mixture at room temperature for 24 hours.
-
Workup: Pour the reaction mixture into water and carefully add sodium bicarbonate with stirring until the solution is neutralized. A gummy precipitate will form.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
Step 3: Deprotection to yield Dihydroxy Melphalan
The final step involves the hydrolysis of the ester and the removal of the phthaloyl protecting group under acidic or basic conditions to yield Dihydroxy melphalan. This step would need to be optimized to ensure complete deprotection without degradation of the final product.
Characterization Data
Accurate characterization of the synthesized Dihydroxy melphalan standard is crucial. The following table summarizes key analytical data.
| Analysis | Expected Results | Reference |
| Molecular Formula | C13H20N2O4 | |
| Molecular Weight | 268.31 g/mol | |
| Mass Spectrometry (m/z) | 269.3 (M+H)+ | |
| HPLC Retention Time | Dependent on the specific method used. Will have a shorter retention time than melphalan and monohydroxy melphalan on a reverse-phase column. |
Visualization of the Synthesis Pathway
Hydrolysis of Melphalan
Caption: Hydrolysis pathway of Melphalan to Dihydroxy melphalan.
References
An In-depth Technical Guide to the Hydrolysis of Melphalan to Dihydroxymelphalan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melphalan, a nitrogen mustard alkylating agent, is a cornerstone in the treatment of various malignancies, including multiple myeloma. Its therapeutic efficacy is intrinsically linked to its chemical stability, as it undergoes spontaneous, non-enzymatic hydrolysis in aqueous environments, leading to the formation of pharmacologically inactive metabolites, primarily monohydroxymelphalan (MOH) and dihydroxymelphalan (DOH). This hydrolysis is a critical factor influencing the drug's bioavailability and effectiveness. This technical guide provides a comprehensive overview of the mechanism of melphalan hydrolysis, detailed experimental protocols for its investigation, and a summary of the available quantitative data on its kinetics.
The Chemical Mechanism of Melphalan Hydrolysis
The degradation of melphalan in aqueous solution is a two-step nucleophilic substitution reaction. The process is initiated by the intramolecular attack of the nitrogen atom of the bis(2-chloroethyl)amino group on the electrophilic carbon of one of the chloroethyl chains. This results in the formation of a highly reactive aziridinium ion intermediate and the release of a chloride ion. This intermediate is then susceptible to nucleophilic attack by a water molecule, leading to the formation of monohydroxymelphalan (MOH). The second chloroethyl group can then undergo the same process, forming another aziridinium ion intermediate, which is subsequently hydrolyzed to yield dihydroxymelphalan (DOH).[1] Both MOH and DOH are considered to be therapeutically inactive.[1]
The rate of this hydrolysis is significantly influenced by factors such as pH and temperature. Generally, the degradation of melphalan is accelerated at higher temperatures and is also dependent on the pH of the solution.
References
Dihydroxy Melphalan: An In-Depth Technical Guide on its In Vitro Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro biological activity of dihydroxy melphalan, a primary hydrolysis product of the alkylating agent melphalan. While melphalan is a potent chemotherapeutic agent used in the treatment of various cancers, its efficacy is intrinsically linked to its chemical stability. This document details the mechanism of action of the parent compound, melphalan, its chemical degradation pathway to dihydroxy melphalan, and the current scientific understanding of the biological sequelae of this transformation. Experimental evidence strongly suggests that dihydroxy melphalan is an inactive metabolite, lacking the significant cytotoxic effects of its parent compound. This guide consolidates the available data, presents relevant experimental methodologies, and visualizes the key pathways and processes, offering a critical resource for researchers in oncology and drug development.
Introduction: Melphalan and its Hydrolytic Inactivation
Melphalan, a phenylalanine derivative of nitrogen mustard, is a bifunctional alkylating agent widely used in cancer therapy, particularly for multiple myeloma.[1] Its therapeutic effect is mediated by its ability to induce DNA damage in rapidly proliferating cells.[1][2] Melphalan's structure, featuring two chloroethyl groups, allows it to form covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.[3][4]
However, melphalan is susceptible to chemical degradation in aqueous solutions, such as plasma and cell culture media. It undergoes non-enzymatic hydrolysis, leading to the formation of monohydroxy melphalan and subsequently dihydroxy melphalan.[5] This chemical instability has significant implications for its therapeutic efficacy, as the hydrolysis products are considered to be biologically inactive.
The Biological Activity of Dihydroxy Melphalan: Evidence of Inactivity
Direct investigations into the biological activity of dihydroxy melphalan are limited, primarily because it is regarded as the final, inactive product of melphalan degradation. The core of its biological relevance lies in its formation representing a loss of the therapeutic potential of melphalan.
A key study investigated the effect of dihydroxy melphalan on the chemosensitivity of K562 leukemia cells to melphalan. The results demonstrated that dihydroxy melphalan had no potentiating effect on melphalan's cytotoxicity at concentrations up to 100 µg/mL.[6] This finding provides strong evidence for the lack of intrinsic cytotoxic activity of dihydroxy melphalan.
The chemical basis for this inactivity lies in the replacement of the reactive chloroethyl groups with hydroxyl groups. This transformation prevents the formation of the aziridinium ions necessary for DNA alkylation, thereby neutralizing the cytotoxic mechanism of the parent compound.
Quantitative Data Summary
The available quantitative data on the biological activity of dihydroxy melphalan is sparse, reflecting its status as an inactive metabolite. The following table summarizes the key findings regarding its lack of cytotoxic potentiation.
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Dihydroxy melphalan | K562 | Chemosensitivity (in presence of melphalan) | Up to 100 µg/mL | No potentiation of melphalan cytotoxicity | [6] |
Experimental Protocols
While direct studies on dihydroxy melphalan are scarce, the following are detailed methodologies for key experiments used to assess the in vitro biological activity of melphalan and its derivatives. These protocols are foundational for any comparative studies or further investigation into the biological effects of melphalan metabolites.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., melphalan) and a vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 20 µg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using specialized software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Pathways and Workflows
Melphalan's Mechanism of Action and Inactivation
The following diagram illustrates the mechanism of action of melphalan, leading to apoptosis, and its competing inactivation pathway through hydrolysis to dihydroxy melphalan.
Caption: Mechanism of melphalan action and inactivation.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the typical workflow for evaluating the cytotoxicity of a compound in vitro.
Caption: In vitro cytotoxicity experimental workflow.
Conclusion
The available scientific evidence indicates that dihydroxy melphalan is a biologically inactive hydrolysis product of melphalan. Its formation represents a critical pathway for the inactivation of the parent drug, thereby diminishing its therapeutic efficacy. While melphalan exerts its potent anticancer effects through DNA alkylation and the induction of apoptosis, dihydroxy melphalan lacks the necessary chemical reactivity to participate in these cytotoxic processes. For researchers and drug development professionals, understanding the kinetics of melphalan hydrolysis and the resulting formation of inactive dihydroxy melphalan is crucial for optimizing drug formulation, delivery, and dosing strategies to maximize the therapeutic window of this important chemotherapeutic agent. Future research in this area may focus on developing more stable analogs of melphalan that are less prone to hydrolytic degradation.
References
- 1. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dzarc.com [dzarc.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 5. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Dihydroxymelphalan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxymelphalan is a principal, pharmacologically inactive metabolite of the alkylating agent melphalan. Its formation is a critical aspect of melphalan's disposition in the body. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism leading to and involving dihydroxymelphalan. While direct pharmacokinetic data for dihydroxymelphalan is scarce due to its nature as a stable, inactive hydrolysis product, this document synthesizes the available information on its formation, quantification, and the pharmacokinetic profile of its parent compound, melphalan. Detailed experimental protocols for the analysis of melphalan and its metabolites are provided, alongside visualizations of the metabolic pathway and analytical workflows to support further research in this area.
Introduction
Melphalan, a phenylalanine derivative of nitrogen mustard, is a widely used chemotherapeutic agent for the treatment of multiple myeloma and other malignancies.[1] Its cytotoxic activity is mediated through the alkylation of DNA. The clinical efficacy and toxicity of melphalan are influenced by its pharmacokinetic properties, which exhibit significant inter-individual variability.[2][3] A key pathway in the elimination of melphalan is its spontaneous, non-enzymatic hydrolysis in the plasma to form monohydroxymelphalan and subsequently, the stable and inactive metabolite, dihydroxymelphalan.[4][5] Understanding the kinetics of this degradation pathway is crucial for a complete picture of melphalan's pharmacology.
Metabolism of Melphalan to Dihydroxymelphalan
Melphalan is not subject to significant enzymatic metabolism for its inactivation. Instead, it is primarily eliminated from plasma through chemical hydrolysis.[4][5] This process involves the sequential replacement of the two chloroethyl groups with hydroxyl groups. The first step yields the unstable intermediate, monohydroxymelphalan, which is then further hydrolyzed to the stable dihydroxymelphalan.[6] This spontaneous degradation is a major determinant of melphalan's half-life in vivo.[7]
dot
Pharmacokinetics
Pharmacokinetics of Melphalan (Parent Drug)
The pharmacokinetics of melphalan are characterized by high variability, which can be attributed to factors such as incomplete oral absorption and rapid hydrolysis.[4]
| Parameter | Route | Value | Species | Reference |
| Half-life (t½) | IV | 7.7 ± 3.3 min (initial) | Human | [7] |
| IV | 108 ± 20.8 min (terminal) | Human | [7] | |
| IV | 61 min (range: 40.3-132.8 min) | Human | [8] | |
| Oral | 90 ± 17 min | Human | [9] | |
| Clearance (CL) | IV | 317 ± (range: 127-797) ml/min/m² | Human | [10] |
| Volume of Distribution (Vd) | IV | 37.9 ± (range: 15.4-108) l/m² | Human | [10] |
| Bioavailability | Oral | 56% (range: 25-89%) | Human | [4] |
| Protein Binding | - | 60-90% | Human | [4] |
Table 1: Summary of Pharmacokinetic Parameters for Melphalan in Humans.
Pharmacokinetic Aspects of Dihydroxymelphalan
While specific parameters like Cmax, Tmax, and AUC for dihydroxymelphalan are not typically reported, some information regarding its properties is available:
-
Formation: Dihydroxymelphalan appears in the plasma following the administration of melphalan as a result of spontaneous hydrolysis.[5]
-
Activity: It is considered a pharmacologically inactive metabolite.
-
Protein Binding: The binding of dihydroxymelphalan to serum proteins is low, not exceeding 20%.[11] This is in contrast to its parent compound, melphalan, which is highly protein-bound.
Experimental Protocols for the Quantification of Dihydroxymelphalan
The accurate quantification of dihydroxymelphalan in biological matrices is essential for studying the metabolism and disposition of melphalan. The primary analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
dot
Sample Preparation
The initial step in the analysis of dihydroxymelphalan from biological samples involves the removal of proteins and other interfering substances.
| Method | Protocol Summary | Advantages | Disadvantages | Reference |
| Protein Precipitation | To 100 µL of plasma, add 300 µL of cold methanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. The supernatant is collected for analysis. | Simple, fast, and suitable for routine analysis. | May result in less clean samples compared to SPE. | [12] |
| Solid-Phase Extraction (SPE) | Condition a C18 SPE cartridge with methanol and water. Load the plasma sample. Wash with a weak organic solvent. Elute dihydroxymelphalan with a stronger organic solvent (e.g., acetonitrile). Evaporate the eluate and reconstitute in the mobile phase. | Provides cleaner samples, reducing matrix effects. | More time-consuming and requires specialized cartridges. | [12] |
Table 2: Comparison of Sample Preparation Methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Following sample preparation, the extract is injected into an LC-MS/MS system for separation and detection.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (HILIC) | Reference |
| LC Column | C18 (e.g., 50 x 2.1 mm, 5 µm) | HILIC (e.g., 100 x 2.1 mm, 5 µm) | [12] |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium formate in water | [12] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [12] |
| Gradient | A suitable gradient from low to high organic phase | A suitable gradient from high to low organic phase | [12] |
| Ionization | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [12] |
| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | [12] |
| MRM Transition (Example) | Precursor Ion -> Product Ion (Specific m/z values for dihydroxymelphalan and internal standard) | Precursor Ion -> Product Ion (Specific m/z values for dihydroxymelphalan and internal standard) | [12] |
Table 3: Exemplar LC-MS/MS Parameters for Dihydroxymelphalan Analysis.
Conclusion
Dihydroxymelphalan is the final, inactive product of the non-enzymatic hydrolysis of melphalan. While a thorough understanding of its own pharmacokinetic profile is limited, its formation is a key component of the parent drug's disposition. The significant inter-individual variability in melphalan pharmacokinetics underscores the importance of understanding its degradation pathways. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of dihydroxymelphalan, enabling further research into the factors that influence melphalan hydrolysis and its clinical implications. Future studies focusing on the concentration-time profiles of dihydroxymelphalan in various patient populations could provide a more complete picture of melphalan's fate in the body and potentially aid in the optimization of melphalan therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Associations of high-dose melphalan pharmacokinetics and outcomes in the setting of a randomized cryotherapy trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma pharmacokinetics of high-dose oral melphalan in patients treated with trialkylator chemotherapy and autologous bone marrow reinfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of melphalan in patients with multiple myeloma undergoing high dose therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Kinetics of intravenous melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of high dose melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Pharmacokinetics of high-dose intravenous melphalan in patients undergoing peripheral blood hematopoietic progenitor-cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relevance of the hydrolysis and protein binding of melphalan to the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroxy melphalan CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxy melphalan, a primary metabolite of the alkylating agent melphalan, serves as a critical analyte in pharmacokinetic and drug stability studies. As an inactive degradation product, its presence provides a key indicator of the hydrolysis of the parent compound, both in vitro and in vivo. This technical guide provides a comprehensive overview of Dihydroxy melphalan, including its chemical properties, analytical methodologies for its detection, and an examination of the biological context of its formation.
Core Chemical and Physical Data
A summary of the key quantitative data for Dihydroxy melphalan is presented below, offering a direct comparison with its parent compound, melphalan.
| Property | Dihydroxy Melphalan | Melphalan |
| CAS Number | 72143-20-5[1][2] | 148-82-3 |
| Molecular Formula | C₁₃H₂₀N₂O₄[1][2] | C₁₃H₁₈Cl₂N₂O₂ |
| Molecular Weight | 268.31 g/mol [1][2][3] | 305.20 g/mol |
| IUPAC Name | (S)-2-amino-3-(4-(bis(2-hydroxyethyl)amino)phenyl)propanoic acid[1] | (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
| Synonyms | 4-[Bis(2-hydroxyethyl)amino]-L-phenylalanine, Melphalan EP Impurity A[3] | L-PAM, Alkeran |
Formation via Hydrolysis
Dihydroxy melphalan is not synthesized as a therapeutic agent but is formed through the non-enzymatic hydrolysis of melphalan in aqueous solutions, including plasma.[4] This process involves the sequential replacement of the two chlorine atoms of the bis(2-chloroethyl)amino group with hydroxyl groups, proceeding through a monohydroxy melphalan intermediate. The rate of this hydrolysis is dependent on factors such as temperature and pH.
Caption: Hydrolysis pathway of Melphalan to Dihydroxy melphalan.
Experimental Protocols
Synthesis of Dihydroxy Melphalan (as a reference standard)
While Dihydroxy melphalan is primarily a metabolite, its synthesis is necessary for use as an analytical standard. A common approach involves the hydroxyethylation of a protected L-phenylalanine derivative.
Synthesis of 4-(bis-(2-hydroxyethyl)amino)-L-phenylalanine:
A general synthetic route involves the reaction of a protected 4-amino-L-phenylalanine with ethylene oxide.[5] For instance, 4-Amino-N-phthaloyl-DL-phenylalanine ethyl ester hydrochloride can be dissolved in aqueous acetic acid, followed by the addition of ethylene oxide. The mixture is typically kept at room temperature for 24 hours. The resulting 4-di(2-hydroxyethylamino)-N-phthaloyl-DL-phenylalanine ethyl ester can then be deprotected, for example, by acid hydrolysis, to yield Dihydroxy melphalan.[5] Purification is often achieved through recrystallization.
Analytical Detection and Quantification
The quantification of Dihydroxy melphalan in biological matrices is crucial for pharmacokinetic studies of melphalan. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.
UPLC-MS/MS Method for Dihydroxy Melphalan Quantification:
-
Sample Preparation: A simple protein precipitation is typically employed for plasma samples. This can be achieved by adding cold methanol to the plasma sample, followed by centrifugation to remove precipitated proteins.
-
Internal Standard: A deuterated analog of melphalan (e.g., melphalan-d8) is often used as an internal standard to ensure accuracy.
-
Chromatographic Separation: Baseline separation of Dihydroxy melphalan, monohydroxy melphalan, and melphalan can be achieved using a reversed-phase C18 column with a gradient elution. The mobile phase commonly consists of an aqueous component with a small percentage of formic acid and an organic component such as acetonitrile.
-
Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). The monitored transition for Dihydroxy melphalan is typically m/z 269.3 → 251.8.[6]
Biological Activity and Signaling Pathways
Dihydroxy melphalan is considered an inactive degradation product of melphalan.[4] The cytotoxic and therapeutic effects are attributed to the parent compound, melphalan, which acts as a bifunctional alkylating agent.
Mechanism of Action of Melphalan:
Melphalan exerts its anticancer effects by inducing DNA damage.[7] The two chloroethyl groups of melphalan can form highly reactive aziridinium ions that subsequently alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This can result in the formation of monoadducts and, more critically, interstrand and intrastrand cross-links. These DNA cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[8]
Caption: Mechanism of action of the parent compound, Melphalan.
Given that Dihydroxy melphalan lacks the reactive chloroethyl groups, it is unable to participate in DNA alkylation and is therefore considered biologically inactive in this context. Current research has not implicated Dihydroxy melphalan in any specific signaling pathways; its significance lies in its role as a biomarker for melphalan degradation.
Conclusion
Dihydroxy melphalan is a key metabolite in the study of melphalan. While biologically inactive, its accurate detection and quantification are essential for understanding the stability, degradation, and pharmacokinetics of its parent compound. The methodologies outlined in this guide provide a framework for researchers and drug development professionals working with this important chemotherapeutic agent.
References
- 1. Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melphalan induces cardiotoxicity through oxidative stress in cardiomyocytes derived from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dzarc.com [dzarc.com]
The Critical Role of Dihydroxy Melphalan in Understanding Melphalan Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melphalan, a cornerstone of chemotherapy for various malignancies, undergoes spontaneous hydrolysis in aqueous solutions, leading to the formation of monohydroxy melphalan and subsequently dihydroxy melphalan. This degradation pathway significantly impacts the drug's stability, bioavailability, and ultimately its therapeutic efficacy. Dihydroxy melphalan, the final and inactive product of this hydrolysis cascade, serves as a critical marker in the comprehensive evaluation of melphalan's stability and degradation kinetics. This technical guide provides an in-depth exploration of the role of dihydroxy melphalan in melphalan degradation studies, detailing the chemical transformations, analytical methodologies for its quantification, and a summary of stability data. Experimental protocols and visual workflows are presented to aid researchers in designing and executing robust stability-indicating assays for melphalan.
Introduction
Melphalan is a bifunctional alkylating agent widely used in the treatment of multiple myeloma and other cancers. Its cytotoxic activity is attributed to the formation of covalent cross-links with DNA, thereby inhibiting DNA replication and transcription.[1] However, melphalan is inherently unstable in aqueous environments, including physiological fluids and intravenous infusion solutions. The primary degradation pathway is non-enzymatic hydrolysis, which leads to the sequential formation of monohydroxy melphalan and dihydroxy melphalan.[2] These hydrolysis products are considered pharmacologically inactive.[3] Therefore, understanding the kinetics and extent of melphalan degradation is paramount for ensuring optimal drug delivery and therapeutic effect. Dihydroxy melphalan, as the terminal degradation product, is a key analyte in stability studies, providing a complete picture of the degradation process.
The Degradation Pathway of Melphalan
The degradation of melphalan to dihydroxy melphalan is a two-step hydrolysis reaction. Each of the two chloroethyl groups on the melphalan molecule is susceptible to nucleophilic attack by water, leading to the substitution of a chlorine atom with a hydroxyl group.
Step 1: Formation of Monohydroxy Melphalan
The first hydrolysis step involves the conversion of melphalan to monohydroxy melphalan. This reaction is the initial and often rate-limiting step in the degradation process under certain conditions.
Step 2: Formation of Dihydroxy Melphalan
Monohydroxy melphalan is further hydrolyzed to form dihydroxy melphalan, a more polar and pharmacologically inactive compound.[2]
The following diagram illustrates this sequential degradation pathway.
Factors Influencing Melphalan Degradation
The rate of melphalan hydrolysis is significantly influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
pH: The stability of melphalan is pH-dependent, with increased degradation observed at both acidic and alkaline pHs.[4]
-
Solution Composition: The presence of salts, buffers, and proteins can affect the degradation rate. For instance, melphalan is more stable in 0.9% sodium chloride (normal saline) than in phosphate-buffered saline.
Analytical Methodologies for Dihydroxy Melphalan Quantification
Accurate quantification of dihydroxy melphalan is essential for stability studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for separating and quantifying melphalan and its degradation products. A stability-indicating HPLC method should be able to resolve melphalan, monohydroxy melphalan, and dihydroxy melphalan from each other and from any other potential impurities or excipients.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of melphalan and its metabolites in complex biological matrices like plasma.[4] This technique allows for the precise quantification of low concentrations of dihydroxy melphalan.
The following diagram outlines a general experimental workflow for the analysis of melphalan degradation.
Experimental Protocols
Protocol for In Vitro Melphalan Stability Study
This protocol describes a general procedure for assessing the stability of melphalan in an aqueous solution and monitoring the formation of dihydroxy melphalan.
-
Preparation of Melphalan Stock Solution: Prepare a stock solution of melphalan in a suitable solvent (e.g., methanol) at a known concentration.
-
Incubation: Dilute the melphalan stock solution to the desired final concentration in the test medium (e.g., 0.9% NaCl, phosphate buffer of a specific pH, or cell culture medium). Incubate the solution at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Sample Quenching (if necessary): Immediately stop the degradation process by, for example, adding a cold organic solvent or freezing the sample.
-
Sample Preparation for Analysis: Prepare the samples for HPLC or LC-MS/MS analysis as described in the protocols below.
-
Analysis: Analyze the samples to determine the concentrations of melphalan, monohydroxy melphalan, and dihydroxy melphalan.
Sample Preparation for LC-MS/MS Analysis from Plasma
This protocol is adapted for the extraction of melphalan and its hydrolysis products from plasma samples.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated melphalan).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data on Melphalan Degradation
The stability of melphalan is highly dependent on the experimental conditions. The following tables summarize representative data on melphalan degradation and the formation of its hydrolysis products.
Table 1: Half-life of Melphalan under Various Conditions
| Medium | Temperature (°C) | Half-life (hours) | Reference |
| Normal Saline (0.9% NaCl) | 21.5 | ~9.7 (t0.95 = 1.5 h) | |
| Normal Saline (0.9% NaCl) | 5 | ~133 (t0.95 = 20 h) | |
| Cell Culture Medium + 10% FBS | 37 | 1.13 ± 0.10 | |
| Cell Culture Medium | 37 | 1.1 | [2] |
Note: t0.95 is the time at which 5% of the drug has degraded.
Table 2: Representative Time-Course of Melphalan Degradation in Aqueous Solution at 37°C
| Time (hours) | % Melphalan Remaining (Approx.) | % Monohydroxy Melphalan (Approx.) | % Dihydroxy Melphalan (Approx.) |
| 0 | 100 | 0 | 0 |
| 1 | 53 | 40 | 7 |
| 2 | 28 | 45 | 27 |
| 4 | 8 | 32 | 60 |
| 8 | <1 | 10 | >90 |
Table 3: LC-MS/MS Parameters for the Analysis of Melphalan and its Hydrolysis Products
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Melphalan | 305.1 | 287.1 |
| Monohydroxy Melphalan | 287.1 | 269.1 |
| Dihydroxy Melphalan | 269.1 | 251.1 |
Conclusion
Dihydroxy melphalan is an indispensable marker in the study of melphalan degradation. Its formation signifies the completion of the hydrolysis pathway and the loss of the parent drug's cytotoxic activity. A thorough understanding of the kinetics of dihydroxy melphalan formation under various conditions is crucial for the development of stable melphalan formulations, the optimization of drug administration protocols, and the accurate interpretation of pharmacokinetic and pharmacodynamic data. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to conduct comprehensive stability studies of melphalan, ultimately contributing to the safer and more effective use of this important chemotherapeutic agent.
References
- 1. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relevance of the hydrolysis and protein binding of melphalan to the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spontaneous Degradation of Melphalan to Dihydroxymelphalan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melphalan, a bifunctional alkylating agent, is a cornerstone in the treatment of various malignancies, notably multiple myeloma. Its therapeutic efficacy is, however, intrinsically linked to its chemical stability. In aqueous solutions, melphalan undergoes spontaneous hydrolysis, a non-enzymatic degradation process, leading to the formation of monohydroxymelphalan (MOH) and subsequently dihydroxymelphalan (DOH). This degradation pathway significantly impacts the drug's potency, as the hydrolysis products are considered pharmacologically inactive.[1] A thorough understanding of the kinetics and factors influencing this degradation is paramount for optimizing drug formulation, storage, and clinical administration to ensure maximal therapeutic benefit. This guide provides a comprehensive overview of the spontaneous degradation of melphalan, detailing its chemical kinetics, influencing factors, analytical methodologies for its quantification, and the biological significance of its degradation products.
The Chemical Pathway of Melphalan Degradation
The spontaneous degradation of melphalan in aqueous environments is a sequential hydrolysis reaction. The two chloroethyl groups of the nitrogen mustard moiety are susceptible to nucleophilic attack by water molecules. This process occurs in two main steps:
-
Formation of Monohydroxymelphalan (MOH): The first chloroethyl group is hydrolyzed to a hydroxyethyl group, forming the intermediate metabolite, monohydroxymelphalan.
-
Formation of Dihydroxymelphalan (DOH): The second chloroethyl group of MOH is then hydrolyzed, resulting in the formation of the final degradation product, dihydroxymelphalan.[2][3]
This degradation pathway is considered the primary mechanism of melphalan inactivation in vitro and in vivo.[4]
Kinetics of Melphalan Degradation
The hydrolysis of melphalan follows first-order kinetics. The rate of degradation is dependent on various factors, with temperature being a critical determinant. The degradation proceeds through the formation of an unstable intermediate, monohydroxymelphalan, which in turn hydrolyzes to the stable dihydroxymelphalan.[5]
| Compound | Half-life (t½) at 37°C in Cell Culture Medium | Reference |
| Melphalan | 66 minutes | [2] |
| Monohydroxymelphalan (MOH) | 58 minutes | [2] |
Factors Influencing Melphalan Degradation
The stability of melphalan is significantly influenced by several physicochemical factors. Understanding and controlling these factors are crucial for the preparation and administration of melphalan solutions to maintain its therapeutic efficacy.
Temperature
Temperature has a profound effect on the rate of melphalan hydrolysis. The degradation rate increases rapidly with a rise in temperature.[6] Conversely, at lower temperatures, the stability of melphalan is significantly enhanced.
| Temperature | Stability of Melphalan (20 µg/mL in normal saline) | Reference |
| Room Temperature (21.5°C) | 5% loss of activity in 1.5 hours | [7] |
| 5°C | 5% loss of activity in 20 hours | [7] |
| -20°C and -35°C | Less than 5% loss of activity after 7 months | [7] |
The activation energy for the hydrolysis of melphalan in normal saline has been calculated to be 100.2 kJ/mol, which can be determined from an Arrhenius plot.[7]
pH
The rate of melphalan hydrolysis is influenced by the pH of the solution.[8] While specific pH-rate profiles are complex and can be dependent on buffer composition, it is generally understood that both acidic and basic conditions can affect the degradation rate. The reconstituted solution of melphalan for injection has a pH of approximately 6.5.[6]
Solution Composition
The composition of the aqueous solution plays a crucial role in melphalan stability.
-
Chloride Ions: The presence of chloride ions can affect the rate of hydrolysis.[9] Melphalan is found to be more stable in solutions containing sodium chloride (normal saline) compared to phosphate-buffered saline.[7]
-
Protein Binding: Melphalan binds to plasma proteins, primarily albumin. This binding can retard the hydrolysis of melphalan.[10] In human plasma at 37°C, the degradation is significantly slower compared to a simple aqueous solution.[4][11]
Concentration
Studies have shown that more concentrated solutions of melphalan tend to be more stable than diluted solutions.[12]
Experimental Protocols for Stability and Degradation Analysis
The analysis of melphalan and its degradation products, monohydroxymelphalan and dihydroxymelphalan, is predominantly carried out using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
Detailed Protocol for HPLC-UV Analysis
This protocol provides a general framework for the analysis of melphalan and its degradation products using HPLC with UV detection.
4.1.1. Materials and Reagents
-
Melphalan reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Ammonium acetate
-
Triethylamine
-
Buffer salts (e.g., sodium phosphate)
4.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[13]
4.1.3. Sample Preparation (for plasma samples)
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 500 µL of cold methanol.
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean vial for injection.
4.1.4. Chromatographic Conditions
-
Mobile Phase: A gradient elution is often employed. For example, a linear gradient from 5% to 60% acetonitrile in water containing 0.05% v/v acetic acid, 0.01% v/v triethylamine, and 0.05% w/v ammonium acetate over 20 minutes.[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 20 µL.
4.1.5. Data Analysis
-
Identify peaks based on the retention times of the reference standards for melphalan, MOH, and DOH.
-
Quantify the analytes by comparing their peak areas to a calibration curve generated from standards of known concentrations.
Detailed Protocol for LC-MS/MS Analysis
LC-MS/MS offers enhanced sensitivity and selectivity for the simultaneous quantification of melphalan and its metabolites.
4.2.1. Materials and Reagents
-
As per HPLC-UV method, with the addition of a deuterated internal standard (e.g., melphalan-d8) for improved accuracy.[15]
-
Formic acid (for mobile phase modification).
4.2.2. Instrumentation
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
A suitable analytical column (e.g., XSelect HSS T3, 2.1 x 50 mm, 5 µm).[15]
4.2.3. Sample Preparation
-
A simple protein precipitation method as described for HPLC-UV is often sufficient.[15]
4.2.4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is common.
-
Flow Rate: Typically 0.5 mL/min.[15]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4.2.5. Data Analysis
-
Quantification is achieved by measuring the peak area ratios of the analytes to the internal standard and comparing them to a calibration curve.
Biological Significance of Dihydroxymelphalan
Dihydroxymelphalan is considered a pharmacologically inactive degradation product of melphalan.[1] Studies have shown that dihydroxymelphalan does not potentiate the cytotoxicity of melphalan.[2] Its formation represents a detoxification pathway, as the hydrolysis of the chloroethyl groups prevents the alkylation of DNA, which is the mechanism of melphalan's anticancer activity. The binding of dihydroxymelphalan to serum proteins is significantly lower than that of melphalan, not exceeding 20%.[11]
Protocol for In Vitro Cytotoxicity Assay (LDH Release Assay)
To experimentally confirm the reduced cytotoxicity of dihydroxymelphalan, a lactate dehydrogenase (LDH) release assay can be performed.
5.1.1. Principle LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant is a common method to quantify cytotoxicity.
5.1.2. Procedure
-
Cell Seeding: Plate cancer cells (e.g., a multiple myeloma cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of melphalan (as a positive control) and dihydroxymelphalan. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions of a commercially available kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cytotoxicity relative to the controls.
Conclusion
The spontaneous degradation of melphalan to its inactive dihydroxy metabolite is a critical factor influencing its therapeutic efficacy. The rate of this hydrolysis is highly dependent on temperature, pH, and the composition of the solution. For drug development professionals and researchers, a comprehensive understanding of these degradation kinetics is essential for the development of stable formulations and for establishing appropriate storage and handling procedures. Furthermore, validated analytical methods, such as HPLC-UV and LC-MS/MS, are indispensable tools for monitoring the stability of melphalan and ensuring that the administered dose is therapeutically active. The established inactivity of dihydroxymelphalan underscores the importance of minimizing degradation to maximize the clinical benefit of melphalan-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of intravenous melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of melphalan solutions during preparation and storage. | Semantic Scholar [semanticscholar.org]
- 9. The stability of melphalan in the presence of chloride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis and protein binding of melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relevance of the hydrolysis and protein binding of melphalan to the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. archives.ijper.org [archives.ijper.org]
- 14. A stability-indicating method for the determination of melphalan and related impurity content by gradient HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Quantification of Dihydroxy Melphalan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melphalan is a bifunctional alkylating agent used in the treatment of various cancers, including multiple myeloma and ovarian carcinoma. In aqueous solutions, melphalan is susceptible to hydrolysis, leading to the formation of monohydroxy melphalan and the stable degradation product, dihydroxy melphalan. Monitoring the concentration of dihydroxy melphalan is crucial for assessing the stability of melphalan formulations and understanding its degradation kinetics in biological matrices. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of dihydroxy melphalan.
Principle
This method utilizes hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of dihydroxy melphalan. HILIC is well-suited for the retention and separation of polar compounds like dihydroxy melphalan, which may exhibit poor retention on traditional reversed-phase columns. The use of tandem mass spectrometry provides high selectivity and allows for accurate quantification even in complex matrices such as plasma.
Experimental Protocols
1. Reagents and Materials
-
Dihydroxy melphalan reference standard
-
Melphalan reference standard
-
Internal Standard (IS), e.g., N-phenyldiethanolamine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (for validation in biological matrices)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
HILIC column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm)
3. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the dihydroxy melphalan and internal standard in an appropriate solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve.
4. Sample Preparation (from Human Plasma)
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load 200 µL of plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
5. HPLC-MS/MS Method
-
Chromatographic Conditions:
-
Column: Atlantis HILIC Silica (3 µm, 2.1 x 100 mm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in water
-
Gradient: A suitable gradient to ensure separation of dihydroxy melphalan from other components. For example, start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions: The specific precursor-to-product ion transitions for dihydroxy melphalan and the internal standard should be optimized. For melphalan, a transition of m/z 305 → 246 has been reported.[1] Similar optimization would be required for dihydroxy melphalan.
-
Data Presentation
The quantitative performance of the method is summarized in the table below.
| Parameter | Dihydroxy Melphalan |
| Linearity Range | 12.5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.998[1] |
| Precision (%RSD) | < 10%[1] |
| Accuracy (%Bias) | < 10%[1] |
| Extraction Yield | Satisfactory[2] |
Experimental Workflow
The following diagram illustrates the key steps in the quantification of dihydroxy melphalan.
Caption: Workflow for Dihydroxy Melphalan Quantification.
Signaling Pathways and Logical Relationships
The following diagram illustrates the hydrolysis pathway of melphalan.
Caption: Melphalan Hydrolysis Pathway.
The described HILIC-LC-MS/MS method provides a robust and sensitive approach for the quantification of dihydroxy melphalan. This method is suitable for use in pharmacokinetic studies, stability testing of melphalan formulations, and therapeutic drug monitoring. The detailed protocol and performance characteristics presented in this application note offer a reliable foundation for researchers and drug development professionals working with melphalan.
References
Application Note: Quantitative Analysis of Melphalan and its Hydroxy Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anticancer agent melphalan and its primary hydrolysis metabolites, monohydroxymelphalan (MOH-melphalan) and dihydroxymelphalan (DOH-melphalan), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving melphalan, as the drug's efficacy and toxicity are related to its plasma concentrations and metabolic profile.[1] The provided protocols and data are intended for researchers, scientists, and drug development professionals.
Introduction
Melphalan, a bifunctional alkylating agent, is a cornerstone in the treatment of multiple myeloma and other malignancies.[2][3] Its therapeutic effect is derived from its ability to induce cytotoxic DNA cross-links.[2] In plasma, melphalan undergoes spontaneous, non-enzymatic hydrolysis to form less active metabolites, monohydroxymelphalan and dihydroxymelphalan.[3] The rate of this degradation is highly variable among patients, leading to significant inter-individual differences in drug exposure and response.[4] Therefore, a reliable analytical method to simultaneously measure melphalan and its hydroxy metabolites is essential for optimizing patient therapy. This LC-MS/MS method provides the necessary sensitivity, specificity, and throughput for clinical applications.[1][4]
Experimental
Materials and Reagents
-
Melphalan, Monohydroxymelphalan, and Dihydroxymelphalan reference standards
-
Melphalan-d8 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A simple protein precipitation method is employed for the extraction of melphalan and its metabolites from human plasma.[4]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 200 µL of cold methanol containing the internal standard (Melphalan-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: XSelect HSS T3 column (2.1 × 50 mm, 5 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with electrospray ionization in positive mode.
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Melphalan | 305.1 | 287.7[4] |
| MOH-melphalan | 287.1 | 228.0[4] |
| DOH-melphalan | 269.3 | 251.8[4] |
| Melphalan-d8 (IS) | 313.1 | 295.7[4] |
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Results and Discussion
Method Validation
The method was validated according to FDA guidelines, demonstrating excellent linearity, accuracy, and precision.[4]
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² |
| Melphalan | 5.22 - 5220 | >0.99[4] |
| MOH-melphalan | 7.94 - 1588 | >0.99[4] |
| DOH-melphalan | 15.0 - 3000 | >0.99[4] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Melphalan | Low, Mid, High | ≤11.0[4] | ≤11.0[4] | 91.7 - 108.3[4] |
| MOH-melphalan | Low, Mid, High | ≤11.0[4] | ≤11.0[4] | 91.7 - 108.3[4] |
| DOH-melphalan | Low, Mid, High | ≤11.0[4] | ≤11.0[4] | 91.7 - 108.3[4] |
The intra- and inter-day coefficients of variation for all analytes were ≤11.0%, and the bias was less than 8.3%.[4]
Visualizations
Caption: Metabolic pathway of melphalan.
Caption: LC-MS/MS experimental workflow.
Conclusion
This application note describes a validated LC-MS/MS method for the simultaneous determination of melphalan, monohydroxymelphalan, and dihydroxymelphalan in human plasma. The method is simple, rapid, sensitive, and reliable, making it well-suited for high-throughput analysis in a clinical research setting. The detailed protocol and performance characteristics provided herein should enable researchers to readily implement this assay for pharmacokinetic and therapeutic drug monitoring studies of melphalan.
References
- 1. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Cell Metabolic Pathways and Oxidative Stress Signaling Contribute to Acquired Melphalan Resistance in Multiple Myeloma Cells | PLOS One [journals.plos.org]
- 3. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Melphalan and its Primary Degradation Product, Dihydroxy melphalan, using a Stability-Indicating RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melphalan is a bifunctional alkylating agent used in the treatment of various cancers, including multiple myeloma and ovarian cancer.[1][2] The stability of melphalan is a critical concern, as it readily undergoes hydrolysis in aqueous solutions to form impurities, primarily Monohydroxy melphalan and subsequently Dihydroxy melphalan.[3][4] Dihydroxy melphalan is considered an inactive degradation product.[4] Monitoring and controlling these impurities is essential to ensure the safety and efficacy of melphalan drug products.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of melphalan and the quantification of Dihydroxy melphalan using a certified reference standard. This method is suitable for quality control, stability studies, and formulation development.
Experimental Protocols
Materials and Reagents
-
Reference Standards:
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Ammonium Acetate (Analytical grade)
-
Acetic Acid (Glacial, Analytical grade)
-
Triethylamine (Analytical grade)
-
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, nylon or PTFE)
-
Ultrasonic bath
-
Chromatographic Conditions
A gradient HPLC method is employed to ensure adequate separation of melphalan from its degradation products.[7]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.05% v/v Acetic Acid, 0.01% v/v Triethylamine, and 0.05% w/v Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.05% v/v Acetic Acid, 0.01% v/v Triethylamine, and 0.05% w/v Ammonium Acetate |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 260 nm |
| Injection Vol. | 20 µL |
| Run Time | 25 minutes |
Preparation of Solutions
1.3.1 Diluent Preparation Prepare a solution of Methanol and Water (50:50, v/v).
1.3.2 Reference Standard Stock Solutions (100 µg/mL)
-
Melphalan Stock: Accurately weigh approximately 10 mg of Melphalan reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Dihydroxy melphalan Stock: Accurately weigh approximately 10 mg of Dihydroxy melphalan reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate if necessary.
1.3.3 Working Standard and Calibration Curve Solutions Prepare a series of calibration standards by diluting the stock solutions with the Diluent to cover a range of concentrations. A typical range for quantifying impurities would be from the Limit of Quantification (LOQ) to 2.5 µg/mL. For the main analyte, melphalan, a higher concentration range may be used.
1.3.4 Sample Preparation (e.g., for Drug Substance) Accurately weigh approximately 25 mg of the Melphalan drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a nominal concentration of 500 µg/mL. Filter an aliquot through a 0.45 µm syringe filter before injection.[8]
Data Presentation & Results
System Suitability
System suitability parameters are established to ensure the performance of the chromatographic system. A working standard solution containing both melphalan and Dihydroxy melphalan is used.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Resolution (Rs) | Rs ≥ 2.0 | > 3.0 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | < 1.0% |
Linearity
The method's linearity is demonstrated by analyzing calibration standards across a specified range.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Melphalan | 1.0 - 15.0 | > 0.999 |
| Dihydroxy melphalan | 0.1 - 2.5 | > 0.998 |
Typical Retention Times
Under the specified conditions, the analytes are well-separated from each other and from the solvent front.
| Compound | Retention Time (min) |
| Dihydroxy melphalan | ~ 8.5 |
| Monohydroxy melphalan | ~ 12.2 |
| Melphalan | ~ 15.8 |
Visualizations
Melphalan Hydrolysis Pathway
Melphalan degrades in aqueous media via a two-step hydrolysis process, first forming Monohydroxy melphalan and then Dihydroxy melphalan.[3]
References
- 1. sav.sk [sav.sk]
- 2. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Melphalan EP Impurity A DiHCl (Dihydroxy Melphalan DiHCl) - CAS - 297734-04-4 | Axios Research [axios-research.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. A stability-indicating method for the determination of melphalan and related impurity content by gradient HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Detection of Dihydroxy Melphalan Impurity in Melphalan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melphalan is a bifunctional alkylating agent used in the treatment of various cancers, including multiple myeloma and ovarian cancer.[1] Due to its chemical nature, melphalan is susceptible to degradation, primarily through hydrolysis of its two chloroethyl groups. This degradation leads to the formation of Monohydroxy melphalan and subsequently Dihydroxy melphalan, which are considered inactive metabolites.[1][2][3] The presence of these impurities can impact the safety and efficacy of the drug product. Therefore, a reliable and robust analytical method is crucial for monitoring the purity of melphalan and ensuring its quality.
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of melphalan from its primary degradation product, Dihydroxy melphalan. The described protocol is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies of melphalan drug substance and formulated products.
Chemical Structures
-
Melphalan: 4-[bis(2-chloroethyl)amino]-L-phenylalanine
-
Dihydroxy melphalan: 4-[bis(2-hydroxyethyl)amino]-L-phenylalanine[4][5]
Principle
The method utilizes reversed-phase HPLC with gradient elution to achieve a clear separation between the active pharmaceutical ingredient (API), melphalan, and its hydrophilic impurity, Dihydroxy melphalan. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and the polar mobile phase. Detection is performed using a UV detector at a wavelength where both compounds exhibit significant absorbance, typically around 260 nm. The stability-indicating nature of the method is confirmed through forced degradation studies, which demonstrate that the method can effectively separate the main peak from all potential degradation products.[6]
Experimental Protocols
1. Materials and Reagents
-
Melphalan reference standard
-
Dihydroxy melphalan reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Triethylamine (analytical grade)
-
Ammonium acetate (analytical grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
A robust gradient HPLC method is employed for the simultaneous determination of melphalan and its related impurities.[6]
| Parameter | Condition |
| Column | Luna C18 (150 mm x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Water containing 0.05% v/v acetic acid, 0.01% v/v triethylamine, and 0.05% w/v ammonium acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
4. Preparation of Solutions
-
Standard Stock Solution (Melphalan): Accurately weigh and dissolve an appropriate amount of melphalan reference standard in methanol to obtain a concentration of 0.5 mg/mL.
-
Impurity Stock Solution (Dihydroxy melphalan): Accurately weigh and dissolve an appropriate amount of Dihydroxy melphalan reference standard in methanol to obtain a concentration of 0.5 mg/mL.
-
System Suitability Solution: Prepare a solution containing both melphalan (e.g., 0.5 mg/mL) and Dihydroxy melphalan (e.g., at the specification level for impurities) in methanol.
-
Sample Solution: Accurately weigh and dissolve the melphalan sample in methanol to obtain a final concentration of 0.5 mg/mL.
5. System Suitability
Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. The following parameters should be checked:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Melphalan peak) | ≤ 2.0 |
| Theoretical Plates (for Melphalan peak) | ≥ 2000 |
| Resolution (between Melphalan and Dihydroxy melphalan) | ≥ 2.0 |
| %RSD for replicate injections (area of Melphalan) | ≤ 2.0% |
6. Forced Degradation Studies (for method validation)
To demonstrate the stability-indicating capability of the method, melphalan solution should be subjected to stress conditions.
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the described HPLC method to ensure that Dihydroxy melphalan and any other degradation products are well-resolved from the melphalan peak.
Data Presentation
The following table summarizes the expected quantitative data for the described HPLC method.
| Analyte | Expected Retention Time (min) | Resolution (with respect to Melphalan) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dihydroxy melphalan | ~ 4.5 | ≥ 2.0 | 0.005% | 0.015% |
| Melphalan | ~ 12.8 | - | - | - |
| Monohydroxy melphalan | ~ 8.2 | ≥ 2.0 | 0.005% | 0.015% |
Note: Retention times are approximate and may vary depending on the specific column and system used. The LOD and LOQ are expressed as a percentage of the nominal sample concentration (0.5 mg/mL).
Visualization
Melphalan Degradation Pathway
Caption: Hydrolytic degradation pathway of Melphalan.
Experimental Workflow for Dihydroxy melphalan Detection
Caption: Workflow for detecting Dihydroxy melphalan impurity.
The HPLC method described in this application note is a reliable and robust protocol for the detection and quantification of Dihydroxy melphalan in melphalan samples. Its stability-indicating nature ensures that the analysis is specific and that the results accurately reflect the purity of the drug substance. This method is suitable for implementation in quality control laboratories for routine analysis and stability testing of melphalan.
References
- 1. Melphalan - Wikipedia [en.wikipedia.org]
- 2. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dihydroxy Melphatalan | 72143-20-5 [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. A stability-indicating method for the determination of melphalan and related impurity content by gradient HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Melphalan and Its Metabolite Dihydroxy Melphalan
[For Researchers, Scientists, and Drug Development Professionals]
Abstract
This application note provides detailed methodologies for the simultaneous separation and quantification of the anticancer agent melphalan and its primary active metabolite, dihydroxy melphalan, in biological matrices. The protocols described herein leverage modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity, specificity, and throughput. This document is intended to guide researchers and drug development professionals in establishing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and stability assessments.
Introduction
Melphalan is a bifunctional alkylating agent widely used in the treatment of various cancers, including multiple myeloma and ovarian cancer. Its therapeutic efficacy is closely linked to its concentration in plasma and its conversion to active metabolites, primarily dihydroxy melphalan. The accurate and simultaneous measurement of both melphalan and dihydroxy melphalan is crucial for understanding the drug's pharmacokinetic profile, assessing patient exposure, and optimizing dosing regimens. However, the inherent instability of melphalan in aqueous solutions, where it undergoes hydrolysis to monohydroxy and dihydroxy melphalan, presents a significant analytical challenge. This note details validated methods to overcome these challenges, ensuring reliable and reproducible results.
Analytical Techniques & Protocols
A variety of analytical techniques can be employed for the separation and quantification of melphalan and dihydroxy melphalan. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. Below are detailed protocols for the most commonly used and effective techniques.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for routine analysis and offers a good balance between performance and cost-effectiveness.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
Chromatographic Conditions:
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.1% aqueous formic acid (gradient elution)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
Expected Performance:
| Analyte | Retention Time (approx.) | Linearity Range | LOD | LOQ |
| Melphalan | 3.0 - 4.0 min | 2.0 - 14.0 µg/mL[2] | 0.5 µg/mL[2] | 1.5 µg/mL[2] |
| Dihydroxy melphalan | 2.0 - 3.0 min | Analyte dependent | Analyte dependent | Analyte dependent |
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 25 µL of internal standard (e.g., 2500 ng/mL acetylmelphalan in methanol) and 25 µL of 20% trichloroacetic acid.[3]
-
Vortex for 30 seconds.
-
Centrifuge at 21,000 x g for 3 minutes at 4°C.[3]
-
Transfer the supernatant for injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity™ BEH C18 (2.1 × 50 mm, 1.7 µm)[3] |
| Mobile Phase | A: 25 mM Ammonium Acetate (pH 4.7), B: Acetonitrile (gradient elution)[3] |
| Flow Rate | 0.6 mL/min[3] |
| Column Temperature | 40°C[3] |
| Detection Wavelength | 261 nm[3] |
| Injection Volume | 5 µL[3] |
Expected Performance:
| Analyte | Retention Time (approx.) | Linearity Range | LOQ |
| Melphalan | 2.11 min[3] | 100 - 40,000 ng/mL[3] | 100 ng/mL[3] |
| Dihydroxy melphalan | Analyte dependent | Analyte dependent | Analyte dependent |
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification of drugs and their metabolites in complex biological matrices.
Sample Preparation:
-
Protein Precipitation: A simple protein precipitation is employed using a precipitant like cold methanol.[4][5]
-
An internal standard, such as melphalan-d8, is added prior to precipitation.[4]
Chromatographic Conditions:
| Parameter | Value |
| Column | XSelect HSS T3 (2.1 × 50 mm, 5 µm)[4] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile.[6] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 30°C[6] |
| Injection Volume | 4 µL[6] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Melphalan: m/z 305.1 → 287.7[4], Dihydroxy melphalan: m/z 269.3 → 251.8[4] |
Expected Performance:
| Analyte | Linearity Range |
| Melphalan | 5.22 - 5220 ng/mL[4] |
| Dihydroxy melphalan | 15.0 - 3000 ng/mL[4] |
Data Presentation
The following table summarizes the quantitative data from the described analytical methods for easy comparison.
| Analytical Technique | Analyte | Linearity Range | Limit of Quantification (LOQ) |
| RP-HPLC-UV | Melphalan | 2.0 - 14.0 µg/mL[2] | 1.5 µg/mL[2] |
| UPLC-UV | Melphalan | 100 - 40,000 ng/mL[3] | 100 ng/mL[3] |
| LC-MS/MS | Melphalan | 5.22 - 5220 ng/mL[4] | Not explicitly stated, but within linearity range |
| LC-MS/MS | Dihydroxy melphalan | 15.0 - 3000 ng/mL[4] | Not explicitly stated, but within linearity range |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for sample preparation and analysis.
Caption: General workflow for sample preparation and analysis.
Caption: LC-MS/MS analysis workflow.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the simultaneous separation and quantification of melphalan and dihydroxy melphalan. The choice between HPLC, UPLC, and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering the highest sensitivity and specificity. Proper sample handling and preparation are critical to mitigate the instability of melphalan and ensure accurate results. These protocols can be readily adapted and validated for use in various research and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Determination of melphalan in human plasma by UPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Changes are Associated with Melphalan Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability Testing of Melphalan Formulations and the Role of Dihydroxy Melphalan
Audience: Researchers, scientists, and drug development professionals.
Introduction Melphalan is a bifunctional alkylating agent used in chemotherapy for various cancers, including multiple myeloma and ovarian cancer.[1][2] A significant challenge in its formulation is its limited chemical stability, particularly in aqueous solutions, where it undergoes rapid hydrolysis.[3] The primary degradation pathway involves the sequential hydrolysis of its two chloroethyl groups, leading to the formation of monohydroxy melphalan (MOH) and subsequently dihydroxy melphalan (DOH).[1][4][5] Dihydroxy melphalan is considered an inactive degradation product.[6] Therefore, monitoring the formation of dihydroxy melphalan is critical in the stability testing of melphalan formulations to ensure product quality, efficacy, and safety.
This application note provides detailed protocols for conducting stability testing of melphalan formulations, focusing on the quantification of melphalan and its key degradation product, dihydroxy melphalan, using stability-indicating analytical methods.
Melphalan Degradation Pathway
Melphalan's instability in aqueous media is primarily due to the hydrolysis of its bis(2-chloroethyl)amino group. This process occurs in two steps: the first hydrolysis forms the reactive intermediate monohydroxy melphalan, which then hydrolyzes further to form the stable, inactive dihydroxy melphalan.[4][7] The half-life of melphalan in cell culture medium at 37°C has been reported to be approximately 66 minutes, while the half-life for the intermediate, monohydroxy melphalan, is around 58 minutes.[4]
References
- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolic Changes are Associated with Melphalan Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroxy Melphalan in Cancer Cell Line Studies
Introduction
Dihydroxy melphalan is an inactive metabolite of the alkylating agent melphalan. In cancer cell line studies, the focus is not on the direct application of dihydroxy melphalan as a therapeutic agent, but rather on its formation as a mechanism of drug resistance. A higher intracellular concentration of dihydroxy melphalan is indicative of increased detoxification of the active drug, melphalan, within the cancer cells. This can lead to reduced efficacy of the chemotherapy. Therefore, the study of dihydroxy melphalan is crucial for understanding and potentially overcoming melphalan resistance in cancer treatment.
These application notes provide an overview of the role of melphalan and its metabolism in cancer cell lines, along with protocols for relevant experimental procedures.
Application Notes
Background: Melphalan as an Alkylating Agent
Melphalan is a bifunctional alkylating agent widely used in the treatment of various cancers, particularly multiple myeloma.[1][2] Its cytotoxic effects are mediated by its ability to form covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[3][4][5] These cross-links disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]
Mechanism of Action of Melphalan
Melphalan's mechanism of action involves the following key steps:
-
Cellular Uptake: Melphalan is transported into cells, a process that can be facilitated by its structural similarity to the amino acid phenylalanine.[1][6]
-
Formation of Reactive Intermediates: Inside the cell, melphalan's two chloroethyl groups form highly reactive aziridinium ions.[7]
-
DNA Alkylation: These reactive intermediates covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine.[4][6]
-
Formation of DNA Cross-links: The bifunctional nature of melphalan allows it to form cross-links between DNA strands, which are highly cytotoxic lesions.[3]
-
Induction of Cell Death: The extensive DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to the elimination of the cancer cell.[1][7]
The Role of Metabolism and Dihydroxy Melphalan in Drug Resistance
Cancer cells can develop resistance to melphalan through various mechanisms, one of which is increased drug metabolism and detoxification. The conversion of melphalan to its inactive monohydroxy and dihydroxy metabolites is a key detoxification pathway.[6][8]
-
Increased Detoxification: Melphalan-resistant cancer cell lines have been shown to have higher intracellular levels of dihydroxy melphalan compared to their sensitive counterparts.[8]
-
Role of Glutathione: The detoxification process can be associated with elevated levels of intracellular thiols, such as glutathione (GSH).[8][9] Depletion of glutathione can increase the cytotoxicity of melphalan and even reverse resistance.[8]
-
Implications for Research: The quantification of intracellular dihydroxy melphalan can serve as a biomarker for melphalan resistance. Understanding the metabolic pathways leading to its formation can help in the development of strategies to overcome drug resistance, for instance, by co-administering inhibitors of specific metabolic enzymes or agents that deplete glutathione.[8]
Data Presentation
The following tables summarize the cytotoxic activity (IC50 values) of melphalan and its derivatives in various cancer cell lines. This data is essential for determining the appropriate concentrations for in vitro experiments.
Table 1: IC50 Values of Melphalan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI8226 | Multiple Myeloma | 8.9 | [4] |
| HL60 | Promyelocytic Leukemia | 3.78 | [4] |
| THP1 | Acute Monocytic Leukemia | 6.26 | [4] |
Table 2: IC50 Values of Melphalan Derivatives in RPMI8226 Cells
| Compound | IC50 (µM) | Reference |
| Melphalan (MEL) | 8.9 | [4] |
| EE-MOR-MEL | 3.13 | [4] |
| EM-MOR-MEL | 3.6 | [4] |
| EM-DIPR-MEL | 4.85 | [4] |
| EE-DIPR-MEL | 5.94 | [4] |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is used to determine the concentration of melphalan or its derivatives that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., RPMI8226, HL60, THP1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Melphalan or its derivatives
-
Resazurin sodium salt solution
-
96-well plates
-
Plate reader (fluorometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of melphalan or its derivatives in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with melphalan.
Materials:
-
Cancer cell lines
-
Melphalan or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of melphalan (e.g., at the IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of melphalan on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Melphalan or its derivatives
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Treat cells with melphalan as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Quantification of Intracellular Melphalan and Metabolites by LC-MS
This protocol provides a general workflow for the extraction and analysis of melphalan and its metabolites, including dihydroxy melphalan, from cancer cells using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cancer cell lines
-
Melphalan
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Internal standard
-
UHPLC-MS system
Procedure:
-
Cell Treatment and Harvesting:
-
Metabolite Extraction:
-
Perform a metabolite extraction from the cell pellets, for example, using a solvent mixture like acetonitrile/water.
-
Include an internal standard for normalization.
-
-
LC-MS Analysis:
-
Analyze the cell extracts using a UHPLC system coupled to a high-resolution mass spectrometer.[6]
-
Use a suitable reversed-phase column for separation.[6]
-
The mobile phases typically consist of water with formic acid and acetonitrile with formic acid.[6]
-
Set the mass spectrometer to detect the ion signals corresponding to melphalan and its monohydroxylated and dihydroxylated metabolites.[6]
-
-
Data Analysis:
-
Integrate the peak areas for each compound.
-
Normalize the peak areas to the internal standard and the cell number.
-
Quantify the intracellular concentrations of melphalan and its metabolites over time.
-
Visualizations
Caption: Mechanism of action of melphalan leading to apoptosis.
Caption: Experimental workflow for studying melphalan resistance.
Caption: Metabolic inactivation of melphalan and its link to resistance.
References
- 1. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. dzarc.com [dzarc.com]
- 4. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Changes are Associated with Melphalan Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potentiation of melphalan cytotoxicity in human ovarian cancer cell lines by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Proteometabolomics of Melphalan Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Dihydroxy Melphalan Cytotoxicity
Introduction
Dihydroxy melphalan is a primary active metabolite of melphalan, a bifunctional alkylating agent widely used in cancer chemotherapy, particularly for multiple myeloma.[1][2][3] Like its parent compound, Dihydroxy melphalan exerts its cytotoxic effects by inducing DNA damage, specifically by creating inter- and intra-strand cross-links in the DNA of rapidly dividing cells.[2][3][4] This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.[2][4] The assessment of Dihydroxy melphalan's potency and efficacy is crucial in preclinical drug development and for understanding mechanisms of drug resistance. This document provides detailed protocols for various in vitro assays to quantify its cytotoxic effects.
Application Notes: Selecting the Appropriate Cytotoxicity Assay
The choice of assay depends on the specific research question, cell type, and desired endpoint. Assays can be broadly categorized based on the cellular parameter they measure:
-
Metabolic Activity Assays: These assays, such as MTT, MTS, and XTT, measure the metabolic rate of a cell population.[5][6][7] A decrease in metabolic activity is inferred as a loss of cell viability. They are high-throughput, cost-effective, and widely used for determining the half-maximal inhibitory concentration (IC50).
-
Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay is a common example.[8][9] It quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is a hallmark of necrosis or late-stage apoptosis.[8][9]
-
Apoptosis Assays: These assays detect specific events in the programmed cell death pathway. This includes measuring the activity of key executioner enzymes like caspases (e.g., Caspase-3/7) or detecting the externalization of phosphatidylserine using Annexin V staining.[10][11] These are crucial for elucidating the mechanism of cell death.
-
ATP Quantification Assays: The amount of ATP is a direct indicator of metabolically active, viable cells.[5][7] Luminescent assays that quantify ATP offer high sensitivity and a broad dynamic range.[5][7]
Mechanism of Action: Dihydroxy Melphalan-Induced Cell Death
As an alkylating agent, Dihydroxy melphalan's primary mechanism involves inducing DNA damage. This triggers a cellular stress response, primarily mediated by the p53 tumor suppressor protein. Activated p53 can initiate cell cycle arrest to allow for DNA repair. If the damage is too extensive, p53 triggers the intrinsic pathway of apoptosis.[4] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7.[3][10][11] In some cancer cells, particularly multiple myeloma, melphalan and its derivatives can also induce other forms of cell death, such as mitotic catastrophe.[2][12][13]
Caption: Dihydroxy Melphalan signaling pathway.
Quantitative Data Summary
The cytotoxic potential of an agent is typically expressed as the IC50 value, which is the concentration of the drug required to inhibit a biological process (like cell proliferation) by 50%. The following table summarizes representative IC50 values for melphalan and its derivatives in various cancer cell lines. Note that IC50 values can vary based on experimental conditions such as cell line, exposure time, and the specific assay used.[4]
| Compound | Cell Line | Cell Type | Exposure Time (hours) | Assay | IC50 (µM) | Reference |
| Melphalan | HL60 | Acute Promyelocytic Leukemia | 48 | Resazurin | ~1.5 | [10] |
| Melphalan | THP1 | Acute Monocytic Leukemia | 48 | Resazurin | ~2.8 | [10] |
| Melphalan | RPMI8226 | Multiple Myeloma | 48 | Resazurin | ~6.0 | [10] |
| Mel-flufenamide | RPMI-8226 | Multiple Myeloma | 24 | MTT | ~0.04 | [14] |
| Mel-flufenamide | MM.1S | Multiple Myeloma | 24 | MTT | ~0.02 | [14] |
| Melphalan | A549 | Lung Carcinoma | 48 | Not Specified | ~7.5 | [4] |
| Melphalan | MCF-7 | Breast Adenocarcinoma | 48 | Not Specified | ~6.4 | [4] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15]
References
- 1. In vitro studies with melphalan and pediatric neoplastic and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dzarc.com [dzarc.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 细胞活力和增殖测定 [sigmaaldrich.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of Dihydroxy Melphalan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxy melphalan is a major hydrolysis product of the alkylating agent melphalan, a chemotherapy drug used in the treatment of various cancers. Monitoring the levels of melphalan and its metabolites, including dihydroxy melphalan, is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure efficacy and minimize toxicity. This document provides detailed information on the mass spectrometry fragmentation pattern of dihydroxy melphalan and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mass Spectrometry Fragmentation Pattern of Dihydroxy Melphalan
The analysis of dihydroxy melphalan by mass spectrometry, particularly using electrospray ionization (ESI) in positive ion mode, reveals a characteristic fragmentation pattern that is essential for its selective and sensitive quantification.
Precursor and Product Ions
Collision-induced dissociation (CID) of the protonated dihydroxy melphalan molecule ([M+H]⁺) results in the formation of several key fragment ions. The most abundant and commonly monitored transition is the loss of a water molecule.
| Analyte | Precursor Ion (m/z) | Major Product Ion (m/z) | Other Potential Product Ions (m/z) |
| Dihydroxy Melphalan | 269.3 | 251.8 | 223.1, 194.1, 166.1 |
Note: The exact mass of the precursor ion for dihydroxy melphalan has been reported as m/z 269.1496, which is valuable for high-resolution mass spectrometry.[1]
Proposed Fragmentation Pathway
The fragmentation of dihydroxy melphalan is primarily driven by the loss of neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as fragmentation of the amino acid side chain. A proposed fragmentation pathway is illustrated below.
Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a typical method for the simultaneous determination of melphalan and its hydrolysis products, including dihydroxy melphalan, in biological matrices such as human plasma.[1][2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard (e.g., melphalan-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., XSelect HSS T3, 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| Dihydroxy Melphalan | |
| Monohydroxy Melphalan | |
| Melphalan | |
| Melphalan-d8 (IS) |
Note: These parameters may require optimization depending on the specific mass spectrometer used.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of dihydroxy melphalan.
Conclusion
The provided information on the mass spectrometry fragmentation pattern and the detailed LC-MS/MS protocol offers a robust starting point for researchers and scientists involved in the analysis of dihydroxy melphalan. The characteristic fragmentation of dihydroxy melphalan allows for its reliable identification and quantification in complex biological matrices. The outlined experimental protocol can be adapted and optimized for various research and clinical applications, contributing to a better understanding of melphalan's pharmacology.
References
- 1. Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode [zpxb.xml-journal.net]
Application Notes and Protocols: Development of a Validated Assay for Dihydroxy Melphalan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melphalan, a bifunctional alkylating agent, is a cornerstone in the treatment of multiple myeloma and other malignancies.[1][2] Its therapeutic efficacy is, however, complicated by its instability in biological matrices, where it undergoes spontaneous hydrolysis to form monohydroxy melphalan and dihydroxy melphalan.[3][4] Dihydroxy melphalan is considered an inactive degradation product.[5] Accurate quantification of dihydroxy melphalan is crucial for pharmacokinetic studies and therapeutic drug monitoring to understand the extent of melphalan degradation and its potential impact on treatment outcomes. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of dihydroxy melphalan in human plasma.
Chemical Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| Dihydroxy Melphalan DiHCl | (2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid dihydrochloride | C₁₃H₂₀N₂O₄ · 2HCl | 341.22 g/mol | 297734-04-4[6] |
Experimental Protocols
Materials and Reagents
-
Reference Standard: Dihydroxy Melphalan DiHCl (commercially available)[6]
-
Internal Standard (IS): Melphalan-d8
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Plasma: Drug-free human plasma (K2-EDTA)
Instrumentation
-
LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
HPLC System: A system capable of gradient elution.
-
Analytical Column: XSelect HSS T3 column (2.1 × 50 mm, 5 µm)[3]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare stock solutions of dihydroxy melphalan and the internal standard (melphalan-d8) in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a mixture of methanol and water (1:1, v/v).
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of internal standard working solution (containing melphalan-d8 in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min[3]
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dihydroxy Melphalan | 269.3 | 251.8[3] |
| Melphalan-d8 (IS) | 313.1 | 295.7[3] |
Assay Validation Data
The following tables summarize the validation parameters for the dihydroxy melphalan assay.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Dihydroxy Melphalan | 15.0 - 3000 | y = 0.0021x + 0.0015 | > 0.99[3] |
Table 2: Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Dihydroxy Melphalan | 30 | ≤ 11.0 | ≤ 11.0 | 91.7 - 108.3[3] |
| 300 | ≤ 11.0 | ≤ 11.0 | 91.7 - 108.3[3] | |
| 2400 | ≤ 11.0 | ≤ 11.0 | 91.7 - 108.3[3] |
Table 3: Recovery
| Analyte | QC Concentration (ng/mL) | Mean Recovery (%) |
| Dihydroxy Melphalan | 30 | 95.2 |
| 300 | 93.8 | |
| 2400 | 96.1 |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 4 hours | 92.5 - 105.3 |
| Freeze-thaw (3 cycles) | -80°C to RT | 94.7 - 103.1 |
| Long-term | 30 days at -80°C | 95.8 - 104.2 |
Visualizations
Experimental Workflow
Caption: Workflow for Dihydroxy Melphalan Quantification.
Melphalan Degradation and Mechanism of Action
Caption: Melphalan Degradation and Mechanism.
Conclusion
This application note provides a detailed, validated LC-MS/MS method for the sensitive and specific quantification of dihydroxy melphalan in human plasma. The protocol is robust, reproducible, and suitable for use in clinical and research settings for pharmacokinetic analysis and therapeutic drug monitoring of melphalan. The provided validation data demonstrates that the assay meets the requirements for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 3. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evomela Stability - Upd-2025-07 - EVOMELA.com - EVOMELA® (melphalan) for injection [evomela.com]
- 6. Melphalan EP Impurity A DiHCl (Dihydroxy Melphalan DiHCl) - CAS - 297734-04-4 | Axios Research [axios-research.com]
Troubleshooting & Optimization
How to prevent melphalan degradation to Dihydroxy melphalan in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of melphalan to dihydroxymelphalan during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of melphalan in vitro?
A1: Melphalan primarily degrades in aqueous solutions through a non-enzymatic hydrolysis process. It first hydrolyzes to form monohydroxymelphalan, which then undergoes further hydrolysis to yield dihydroxymelphalan.[1][2][3] This degradation is a significant factor to consider when designing and executing in vitro studies.
Q2: What are the main factors that influence the rate of melphalan degradation?
A2: The stability of melphalan in vitro is influenced by several key factors:
-
Temperature: Higher temperatures accelerate the hydrolysis of melphalan.[4][5]
-
pH: Melphalan is more stable in acidic conditions and degrades rapidly in alkaline solutions.[6]
-
Solvent/Buffer Composition: The choice of solvent is critical. Melphalan is notably more stable in 150 mM NaCl (normal saline) as compared to Dulbecco's phosphate-buffered saline (DPBS).[4][7]
-
Concentration: Higher concentrations of melphalan have been observed to be more stable than more diluted solutions.[6][8]
-
Presence of Stabilizing Agents: Certain formulations contain excipients that enhance stability. For instance, a formulation with Captisol® (a sulfobutyl ether beta-cyclodextrin) significantly improves melphalan's stability in solution.[9][10]
Q3: What is the half-life of melphalan in a typical cell culture medium?
A3: The half-life of melphalan in Roswell Park Memorial Institute (RPMI) medium containing 10% fetal bovine serum at 37°C is approximately 1.13 hours (about 68 minutes).[4] Another study reported a half-life of 66 minutes for melphalan in cell culture medium at 37°C.[3]
Q4: Can I store prepared melphalan solutions?
A4: Yes, but storage conditions are crucial. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage (up to 7 months), freezing at -20°C to -35°C has been shown to result in less than 5% loss of drug activity.[4][7] It is important to note that some reconstituted formulations may precipitate if refrigerated, so the manufacturer's instructions should always be followed.[11][12]
Troubleshooting Guide: Minimizing Melphalan Degradation
This guide provides solutions to common issues encountered during the handling of melphalan for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of melphalan activity in the experiment. | High incubation temperature. | Maintain the lowest possible temperature suitable for your experimental setup. If possible, perform initial dilutions and handling steps on ice or at refrigerated temperatures (2-8°C).[4][13] |
| Use of an inappropriate buffer. | Reconstitute and dilute melphalan in 0.9% sodium chloride (normal saline) instead of phosphate-buffered saline (PBS).[4][7] | |
| Prolonged time between solution preparation and use. | Prepare melphalan solutions immediately before use. Minimize the time solutions are kept at room temperature or 37°C.[4][7] | |
| Inconsistent experimental results. | Variable degradation of melphalan between experiments. | Standardize the entire workflow, including solution preparation time, temperature, and solvent. Prepare fresh solutions for each experiment. |
| Use of low concentration stock solutions. | Prepare higher concentration stock solutions and dilute them to the final working concentration immediately before application to the in vitro system.[6][8] | |
| Precipitate formation in the melphalan solution. | Refrigeration of a formulation not suitable for cold storage. | Always consult the manufacturer's instructions for the specific melphalan product you are using. Some formulations, particularly those containing propylene glycol, can precipitate when refrigerated.[11][12] |
| High concentration in a buffer with poor solubility. | Ensure the chosen solvent can maintain the desired concentration of melphalan in solution. |
Data Summary Tables
Table 1: Stability of Melphalan under Different Storage Conditions
| Concentration | Solvent | Temperature (°C) | Stability (t95 - time to 95% of initial concentration) | Reference |
| 20 µg/mL | Normal Saline | 21.5 | 1.5 hours | [4] |
| 20 µg/mL | Normal Saline | 5 | 20 hours | [4] |
| 1 and 20 µg/mL | Normal Saline | -20 to -35 | > 7 months (<5% loss) | [4] |
| 4 mg/mL | 0.9% Sodium Chloride | Room Temperature | 8 hours | [8] |
| 2 mg/mL | 0.9% Sodium Chloride | 5 | 24 hours | [8] |
Table 2: Half-life of Melphalan in In Vitro Systems
| System | Temperature (°C) | Half-life (t1/2) | Reference |
| RPMI + 10% FBS | 37 | 1.13 ± 0.10 hours | [4] |
| Cell Culture Medium | 37 | 66 minutes | [3] |
Experimental Protocols
Protocol 1: Preparation and Handling of Melphalan for In Vitro Assays
-
Reconstitution: Reconstitute lyophilized melphalan powder with the manufacturer-provided diluent or with chilled, sterile 0.9% sodium chloride to a high concentration stock solution (e.g., 2-4 mg/mL). Perform this step on ice.
-
Dilution: Immediately before use, dilute the stock solution to the final working concentration using the same cold, sterile 0.9% sodium chloride. If the final application is in cell culture media, the final dilution step can be done in the pre-warmed media, but the time in the media before application should be minimized.
-
Temperature Control: Keep all melphalan solutions on ice or at 2-8°C as much as possible during preparation.
-
Time Management: Add the melphalan solution to the in vitro system as the last step to minimize the time it spends at 37°C before interacting with the cells.
-
Fresh Preparation: Always prepare fresh melphalan solutions for each experiment and discard any unused portions.
Protocol 2: Quantification of Melphalan and Dihydroxymelphalan using HPLC
A stability-indicating high-performance liquid chromatographic (HPLC) assay is a common method to quantify melphalan and its degradation products.[4]
-
Sample Collection: At various time points, collect aliquots from your in vitro experiment.
-
Sample Preparation: Immediately stop the degradation process, for example, by adding a quenching agent and/or by flash-freezing the samples in liquid nitrogen. Samples can be further processed by protein precipitation with methanol.[14]
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at a specific wavelength or fluorescence detection can be employed for sensitive quantification.[14]
-
-
Quantification: Create a standard curve with known concentrations of melphalan, and if available, monohydroxymelphalan and dihydroxymelphalan, to accurately quantify their concentrations in the experimental samples.
Visualizations
Caption: Melphalan degradation pathway via hydrolysis.
Caption: Recommended workflow for in vitro melphalan experiments.
References
- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An Introduction to Melphalan and Its Mechanism of Carcinogenesis_Chemicalbook [chemicalbook.com]
- 3. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis and protein binding of melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection | springermedizin.de [springermedizin.de]
- 7. Stability of melphalan solutions during preparation and storage. | Semantic Scholar [semanticscholar.org]
- 8. Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Solution stability of Captisol-stabilized melphalan (Evomela) versus Propylene glycol-based melphalan hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. publications.ashp.org [publications.ashp.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. sav.sk [sav.sk]
Technical Support Center: Optimizing Melphalan Storage and Handling to Minimize Dihydroxy Melphalan Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of melphalan to minimize its degradation into Dihydroxy melphalan, an inactive byproduct.[1] Adherence to these guidelines is critical for ensuring the potency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of melphalan in aqueous solutions?
Melphalan undergoes spontaneous hydrolysis in aqueous solutions. The degradation proceeds through an intermediate, monohydroxy melphalan, to the final inactive product, Dihydroxy melphalan.[2][3][4] This process is a major determinant of melphalan's in vitro and in vivo stability.[3]
Q2: What are the most critical factors influencing the rate of Dihydroxy melphalan formation?
The rate of melphalan degradation is primarily affected by temperature, pH, and the composition of the solvent.[5][6] Higher temperatures and alkaline pH significantly accelerate the hydrolysis of melphalan to Dihydroxy melphalan.[6][7]
Q3: How should melphalan solutions be stored to maximize stability?
For short-term storage, it is recommended to keep melphalan solutions at refrigerated temperatures (4°C or 5°C).[5][8] For long-term storage of several months, freezing the solution at -20°C is advisable.[8][9] It's important to note that some formulations may precipitate if refrigerated; therefore, the manufacturer's instructions should always be consulted.[10]
Q4: Does the concentration of melphalan in a solution affect its stability?
Yes, more concentrated solutions of melphalan (e.g., 2-4 mg/mL) have been found to be more stable than more diluted solutions (e.g., 0.5 mg/mL).[6][11]
Q5: What is the recommended solvent for diluting melphalan?
Melphalan is significantly more stable in solutions containing sodium chloride.[8][9] Specifically, a 0.9% sodium chloride solution is commonly recommended for dilution.[10][11] Increasing the sodium chloride concentration to 3% can further enhance stability.[5] Melphalan is about 30% less stable in Dulbecco's phosphate-buffered saline compared to a 150 mM NaCl solution.[8][9]
Troubleshooting Guide
Problem: I am observing a rapid loss of melphalan activity in my experiments.
-
Possible Cause 1: High Temperature. Melphalan degradation is highly temperature-dependent. The half-life of melphalan in cell culture medium at 37°C is approximately 66 minutes.[2]
-
Possible Cause 2: Improper pH. Melphalan is most stable in a pH range of 3 to 7.[12] Alkaline conditions accelerate its degradation.[6]
-
Solution: Ensure the pH of your solutions is within the optimal range. Use buffered solutions when appropriate, but be mindful of their composition (see Q5 in FAQs).
-
-
Possible Cause 3: Incorrect Solvent. The composition of the diluent has a significant impact on melphalan stability.
Problem: I see a precipitate in my refrigerated melphalan solution.
-
Possible Cause: Some commercial formulations of melphalan are not suitable for refrigeration after reconstitution and can form a precipitate at 5°C.[10]
-
Solution: Always refer to the manufacturer's specific instructions for the formulation you are using. If refrigeration is not recommended, prepare fresh solutions for each experiment.
-
Data on Melphalan Stability
The following tables summarize the stability of melphalan under various conditions.
Table 1: Effect of Temperature on Melphalan Stability in 3% Sodium Chloride Injection (0.2 mg/mL)
| Temperature | Stability (Time to 10% degradation) |
| 20°C | 12 hours |
| 23°C | 5 hours |
| 26°C | 3 hours |
Data sourced from[5]
Table 2: Half-life of Melphalan in Different Media
| Medium | Temperature | Half-life |
| Cell Culture Medium | 37°C | 66 minutes |
| RPMI Medium + 10% FBS | 37°C | 1.13 hours |
Table 3: Stability of Melphalan in 0.9% Sodium Chloride at Different Concentrations and Temperatures
| Concentration | Temperature | Stability |
| 4 mg/mL | Room Temperature (25°C ± 2°C) | 8 hours |
| 2 mg/mL | Room Temperature (25°C ± 2°C) | < 2 hours |
| 0.5 mg/mL | Room Temperature (25°C ± 2°C) | < 2 hours |
| 2 mg/mL | Refrigerated (5°C ± 3°C) | 24 hours |
Experimental Protocols
Protocol 1: Quantification of Melphalan and its Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of melphalan and its degradation products. Specific parameters may need to be optimized based on the available instrumentation and column.
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step by adding cold methanol.[13]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[14]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and an acidifier like orthophosphoric acid.[14] The exact ratio should be optimized for best separation.
-
Flow Rate: A flow rate of 1 mL/min is a common starting point.[14]
-
Detection: UV detection at a wavelength of 260 nm or 275 nm is suitable for melphalan.[14] Alternatively, mass spectrometry (LC-MS/MS) can be used for higher sensitivity and specificity.[13]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to melphalan, monohydroxy melphalan, and dihydroxy melphalan based on their retention times, which are determined using analytical standards. In a typical chromatogram, the order of elution is dihydroxymelphalan, followed by monohydroxymelphalan, and then melphalan.[5]
-
Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the analytes.
-
Visualizations
Caption: Hydrolytic degradation pathway of melphalan.
Caption: Workflow for melphalan stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection | springermedizin.de [springermedizin.de]
- 7. The effect of hyperthermia on the cytotoxicity of melphalan in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of melphalan solutions during preparation and storage. | Semantic Scholar [semanticscholar.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting guide for Dihydroxy melphalan detection in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Dihydroxy melphalan (DOH-melphalan) in plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common analytical methods for detecting Dihydroxy melphalan in plasma?
The most prevalent and sensitive method for the quantification of Dihydroxy melphalan, along with its parent drug melphalan and the other primary metabolite, monohydroxy melphalan, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for accurately measuring the low concentrations often found in clinical and preclinical studies.[2] High-performance liquid chromatography (HPLC) with UV detection has also been used, but it may lack the sensitivity and specificity of LC-MS/MS, and could be susceptible to interferences from the plasma matrix.[4][5]
Q2: I am observing low recovery of Dihydroxy melphalan. What are the potential causes and solutions?
Low recovery of DOH-melphalan can stem from several factors related to its stability and the sample preparation process.
-
Analyte Instability: Melphalan and its hydroxy metabolites are known to be unstable in aqueous solutions and plasma.[6][7] The hydrolysis of melphalan to monohydroxy and dihydroxy forms is a significant degradation pathway.[6][8] To minimize degradation, it is critical to handle and process plasma samples promptly and at low temperatures.[9] Storing plasma samples at -80°C is recommended for long-term stability.[9][10]
-
Inefficient Protein Precipitation: A common and rapid method for sample preparation is protein precipitation.[1][2] Incomplete precipitation can lead to matrix effects and low recovery. Using cold methanol is a frequently employed and effective technique.[3][9] Another approach involves precipitation with trichloroacetic acid.[11] Ensure vigorous vortexing and adequate centrifugation to achieve a clear supernatant.
-
Suboptimal Solid Phase Extraction (SPE): If using SPE, the choice of sorbent and the optimization of wash and elution steps are critical. One study developed an SPE method to determine melphalan hydrolysis products and to mitigate matrix interferences.[3]
Troubleshooting Low Recovery:
| Potential Cause | Recommended Action |
| Sample Degradation | Process samples on ice and minimize time at room temperature. Ensure long-term storage is at -80°C. |
| Incomplete Protein Precipitation | Use ice-cold precipitation solvent (e.g., methanol). Vortex thoroughly and centrifuge at high speed in a refrigerated centrifuge. |
| SPE Issues | Re-evaluate the SPE cartridge type and the pH of the loading, washing, and elution buffers. |
| Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips. |
Q3: My chromatograms show significant background noise or interfering peaks. How can I address this?
Interference from the biological matrix is a common challenge in plasma analysis.[3] This can manifest as high background, ion suppression, or co-eluting peaks.
-
Matrix Effects: Plasma is a complex matrix containing numerous endogenous components that can interfere with the analysis.[12] A simple protein precipitation may not be sufficient to remove all interferences.[3] In such cases, a more selective sample preparation method like solid-phase extraction (SPE) might be necessary.[3]
-
Chromatographic Separation: Optimizing the HPLC/UPLC separation is key to resolving DOH-melphalan from interfering components. The choice of the analytical column and the mobile phase gradient can significantly impact the resolution. A C18 column is commonly used for separation.[2][4][11] One study reported baseline separation of melphalan and its metabolites using an XSelect HSS T3 column.[2]
Improving Signal-to-Noise Ratio:
| Parameter | Recommendation |
| Sample Preparation | Consider switching from protein precipitation to a more rigorous method like SPE to reduce matrix components.[3] |
| Chromatography | Optimize the gradient elution profile to better separate the analyte from matrix components. Experiment with different analytical columns if co-elution persists.[4] |
| Mass Spectrometry | Ensure the selected reaction monitoring (SRM) transitions are highly specific to Dihydroxy melphalan.[2] |
Q4: What are the typical LC-MS/MS parameters for Dihydroxy melphalan analysis?
Several studies have published detailed LC-MS/MS methods for the simultaneous analysis of melphalan and its metabolites.
Example LC-MS/MS Parameters:
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | XSelect HSS T3 (2.1 × 50 mm, 5 µm) | [2] |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., 25mM NH4Ac) | [2][4] |
| Flow Rate | 0.5 - 0.6 mL/min | [2][4] |
| Column Temperature | 40 °C | [4][11] |
| Autosampler Temperature | 4 °C | [4][11] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2][3] |
| Monitored Transition | m/z 269.3 → 251.8 | [2] |
| Internal Standard | Melphalan-d8 (for melphalan) | [2] |
Note: These parameters should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is adapted from methodologies described for the analysis of melphalan and its metabolites.[2][11]
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of an internal standard solution (e.g., a stable isotope-labeled analog if available, prepared in methanol).
-
Add 150 µL of ice-cold methanol (or 25 µL of 20% trichloroacetic acid[11]).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 21,000 x g) at 4°C for 5-10 minutes.[11]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.[11]
Visualizations
Caption: Experimental workflow for Dihydroxy melphalan detection in plasma.
Caption: Troubleshooting decision tree for Dihydroxy melphalan analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of melphalan in human plasma by UPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive high-performance liquid chromatographic assay for melphalan and its hydrolysis products in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Stability of melphalan solutions during preparation and storage. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Direct injection analysis of melphalan in plasma using column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of melphalan in human plasma by UPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Impact of pH on the rate of melphalan hydrolysis to Dihydroxy melphalan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the rate of melphalan hydrolysis to dihydroxy melphalan.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of melphalan in aqueous solutions?
A1: Melphalan primarily degrades via a two-step hydrolysis process. It first hydrolyzes to form monohydroxy melphalan, which is an intermediate product. This intermediate then undergoes further hydrolysis to form the final product, dihydroxy melphalan.[1][2] This process is spontaneous in aqueous environments and does not require enzymatic activation.[3][4]
Q2: How does pH influence the hydrolysis rate of melphalan?
Q3: What is the half-life of melphalan in aqueous solutions?
A3: The half-life of melphalan varies with temperature and pH. For instance, in a neutral aqueous solution (pH 7) at 25°C, the hydrolysis rate constant has been determined to be 0.15 hr⁻¹, which corresponds to a half-life of approximately 4.6 hours.[6] In cell culture medium at 37°C (likely near physiological pH), the half-life of melphalan has been reported to be approximately 66 minutes.
Q4: Can the hydrolysis of melphalan affect the pH of the solution?
A4: Yes. The hydrolysis of the chloroethyl groups of melphalan results in the liberation of chloride ions. This can lead to a decrease in the pH of an unbuffered or weakly buffered solution, which in turn can influence the rate of further hydrolysis.
Q5: Are the hydrolysis products of melphalan biologically active?
A5: The hydrolysis products, monohydroxy melphalan and dihydroxy melphalan, are considered to be inactive as alkylating agents. The cytotoxic effects of melphalan are attributed to the parent drug's ability to cross-link DNA.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of melphalan hydrolysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Hydrolysis Rates at the Same pH | - Inaccurate buffer preparation.- Temperature fluctuations.- Contamination of reagents. | - Verify the pH of the buffer solution with a calibrated pH meter before each experiment.- Use a temperature-controlled water bath or incubator to maintain a constant temperature.- Use high-purity water and reagents. |
| Poor Chromatographic Resolution (HPLC) | - Inappropriate mobile phase composition or pH.- Degraded column.- Incorrect flow rate. | - Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile and a phosphate or formate buffer at a slightly acidic pH (e.g., pH 3-4).- Use a guard column and replace the analytical column if performance degrades.- Ensure the flow rate is optimized for the column dimensions and particle size. |
| Ghost Peaks in HPLC Chromatogram | - Contamination in the injector or sample loop.- Impurities in the mobile phase or sample solvent. | - Flush the injector and sample loop thoroughly between injections.- Use HPLC-grade solvents and freshly prepared mobile phase. Filter all solutions before use. |
| Drifting HPLC Baseline | - Column temperature not equilibrated.- Mobile phase composition changing over time.- Detector lamp aging. | - Allow the column to equilibrate with the mobile phase for a sufficient time before starting the analysis.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Check the detector lamp's usage hours and replace if necessary. |
Quantitative Data
The rate of melphalan hydrolysis is highly dependent on the pH of the solution. The following table summarizes the available quantitative data on the hydrolysis rate at different pH values.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| 7.0 | 25 | 0.15 hr⁻¹ | 4.6 hours[6] |
| ~7.4 (Cell Culture Medium) | 37 | Not explicitly stated | ~66 minutes |
Experimental Protocols
Detailed Methodology for Kinetic Analysis of Melphalan Hydrolysis at Different pH using HPLC
This protocol describes a method to determine the rate of melphalan hydrolysis to dihydroxy melphalan at various pH values.
1. Materials and Reagents:
-
Melphalan standard
-
Dihydroxy melphalan standard (if available for peak identification)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Citrate buffer components (e.g., citric acid, sodium citrate)
-
Borate buffer components (e.g., boric acid, sodium borate)
-
Phosphoric acid or sodium hydroxide for pH adjustment
-
0.45 µm syringe filters
2. Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9).
-
pH 3: Citrate buffer
-
pH 5: Acetate buffer
-
pH 7: Phosphate buffer
-
pH 9: Borate buffer
-
-
Ensure all buffers are prepared with HPLC-grade water and the final pH is accurately measured with a calibrated pH meter.
3. Standard Solution Preparation:
-
Prepare a stock solution of melphalan in a suitable solvent (e.g., methanol or a slightly acidified aqueous solution to ensure initial stability).
-
From the stock solution, prepare working standard solutions for calibration curves by diluting with the mobile phase.
4. Kinetic Experiment:
-
For each pH to be tested, pre-heat the respective buffer solution to the desired temperature (e.g., 37°C) in a temperature-controlled water bath.
-
Initiate the hydrolysis reaction by adding a small, known volume of the melphalan stock solution to the pre-heated buffer to achieve the desired initial concentration.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase to stop further significant hydrolysis before analysis.
-
Filter the samples through a 0.45 µm syringe filter into HPLC vials.
5. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water or a phosphate buffer at a low pH like 3.0). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and aqueous buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the melphalan standard against its concentration.
-
For each time point in the kinetic study, determine the concentration of remaining melphalan using the calibration curve.
-
Plot the natural logarithm of the melphalan concentration versus time.
-
The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: The hydrolysis pathway of melphalan to dihydroxy melphalan.
Caption: Experimental workflow for kinetic analysis of melphalan hydrolysis.
References
Melphalan Experimental Controls: A Technical Support Guide to Mitigating Dihydroxy Melphalan Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to control for the presence of Dihydroxy melphalan in experimental settings. Dihydroxy melphalan is the final and inactive hydrolysis product of melphalan, and its presence can significantly impact the accuracy and reproducibility of experimental results by reducing the effective concentration of the active drug.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Dihydroxy melphalan and how does it form?
A1: Dihydroxy melphalan, also known as M(OH)2, is a non-cytotoxic degradation product of melphalan.[3] It is formed through a two-step hydrolysis process where melphalan first degrades into monohydroxymelphalan (MOH), which then further hydrolyzes to Dihydroxy melphalan.[3] This process is spontaneous in aqueous solutions and is accelerated by factors such as increased temperature and pH.[3][4]
Q2: Why is it critical to control for Dihydroxy melphalan in my experiments?
Q3: What are the primary factors that accelerate the degradation of melphalan to Dihydroxy melphalan?
A3: The main factors are:
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis. Melphalan is much more stable at refrigerated temperatures (5°C) than at room temperature (21.5°C).[6]
-
pH: The stability of melphalan is pH-dependent.
-
Solvent Composition: Melphalan is more stable in 150 mM NaCl solution (normal saline) than in phosphate-buffered saline (PBS).[6]
-
Time: The degradation of melphalan is a time-dependent process. The longer the melphalan solution is stored or incubated, the greater the amount of Dihydroxy melphalan will be formed.[3][6]
Q4: How can I detect and quantify Dihydroxy melphalan in my melphalan solutions?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[6][7] A stability-indicating HPLC method can separate and quantify melphalan and its degradation products, including Monohydroxy melphalan and Dihydroxy melphalan.[7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
This could be due to a lower effective concentration of melphalan resulting from degradation.
Troubleshooting Steps:
-
Review Solution Preparation Protocol:
-
Confirm that the melphalan stock solution was prepared fresh for each experiment or stored appropriately at -20°C or -35°C for no longer than 7 months.[6]
-
Ensure the solvent used was appropriate. For example, melphalan is 30% more stable in normal saline than in Dulbecco's phosphate-buffered saline.[6]
-
Minimize the time the melphalan solution is kept at temperatures above 5°C during preparation.[6]
-
-
Analyze Melphalan Solution Integrity:
-
If possible, use HPLC to analyze an aliquot of the melphalan solution used in the experiment to determine the actual concentration of melphalan and the percentage of Dihydroxy melphalan.
-
-
Optimize Experimental Workflow:
-
Add the melphalan solution to the cell cultures as the final step to minimize the incubation time in culture medium at 37°C before cellular uptake. The half-life of melphalan in Roswell Park Memorial Institute (RPMI) medium with 10% fetal bovine serum at 37°C is approximately 1.13 hours.[6]
-
Issue 2: High variability between experimental replicates.
This may be caused by inconsistent degradation of melphalan across different samples.
Troubleshooting Steps:
-
Standardize Solution Handling:
-
Ensure that all experimental replicates are treated with melphalan solution from the same stock and that the time between solution preparation and addition to each replicate is consistent.
-
Use pre-chilled solutions and equipment when preparing and diluting melphalan.
-
-
Evaluate Storage Conditions:
Data Presentation
Table 1: Stability of Melphalan in Different Solvents and Temperatures
| Concentration (µg/mL) | Solvent | Temperature (°C) | Time to 5% Loss (t0.95) |
| 20 | 150 mM NaCl (Normal Saline) | 21.5 | 1.5 hours |
| 20 | 150 mM NaCl (Normal Saline) | 5 | 20 hours |
| 1 and 20 | Dulbecco's PBS | - | 30% less stable than in normal saline |
Data sourced from a study on the stability of melphalan solutions for in vitro chemosensitivity assays.[6]
Table 2: Stability of Melphalan Solutions for Intravenous Injection in 0.9% Sodium Chloride
| Concentration (mg/mL) | Storage Temperature | Stability (Time to >5% degradation) |
| 4 | Room Temperature | Up to 8 hours |
| 2 | Room Temperature | Less than 2 hours |
| 0.5 | Room Temperature | Less than 2 hours |
| 4 | Refrigerated (5 ± 3°C) | Not stable |
| 2 | Refrigerated (5 ± 3°C) | 24 hours |
| 0.5 | Refrigerated (5 ± 3°C) | Not stable |
Data from a study on the stability of melphalan in 0.9% sodium chloride solutions prepared for intravenous injection.[8][9] Note that stability can be concentration-dependent.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Melphalan Stock Solution
This protocol is designed to minimize the initial degradation of melphalan during solution preparation for in vitro experiments.
Materials:
-
Melphalan powder
-
Sterile 150 mM NaCl (Normal Saline), chilled to 2-8°C
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filters (optional, as filtration has been shown to have minimal impact on stability)[6]
Procedure:
-
Pre-chill all materials (saline, tubes) to 2-8°C.
-
Perform all subsequent steps in a sterile environment and on ice where possible.
-
Weigh the required amount of melphalan powder.
-
Reconstitute the melphalan in the chilled sterile 150 mM NaCl to the desired stock concentration (e.g., 1 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Use the solution immediately. For storage, create single-use aliquots, snap-freeze them in liquid nitrogen, and store them at -20°C or -35°C for up to 7 months.[6] Avoid repeated freeze-thaw cycles.[6]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Melphalan and Dihydroxy Melphalan Quantification
This is a general protocol outline based on stability-indicating HPLC methods. Specific parameters may need to be optimized for your system.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifiers
-
Melphalan, Monohydroxymelphalan, and Dihydroxy melphalan standards
Procedure:
-
Sample Preparation: Dilute the melphalan experimental sample in the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an ion-pairing agent like TFA is often used.
-
Flow Rate: Typically around 1 mL/min.
-
Detection Wavelength: Approximately 260 nm.
-
-
Analysis:
-
Inject the prepared sample and standards into the HPLC system.
-
Identify the peaks for melphalan, Monohydroxymelphalan, and Dihydroxy melphalan based on the retention times of the standards.
-
Quantify the amount of each compound by integrating the peak areas and comparing them to the standard curve.
-
Visualizations
References
- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Melphalan - Wikipedia [en.wikipedia.org]
- 3. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 6. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stability-indicating method for the determination of melphalan and related impurity content by gradient HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Melphalan in 0.9% Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution between melphalan and Dihydroxy melphalan peaks in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of melphalan and its primary hydrolysis degradant, dihydroxy melphalan.
Troubleshooting Guide: Improving Resolution
Poor resolution between melphalan and dihydroxy melphalan is a common challenge. This guide provides a systematic approach to troubleshoot and improve the separation of these two critical peaks.
Q1: I am seeing poor resolution or complete co-elution of my melphalan and dihydroxy melphalan peaks. Where should I start?
A1: Start by ensuring your system is functioning correctly and that your sample preparation is appropriate. Melphalan is susceptible to hydrolysis, especially at neutral to alkaline pH and elevated temperatures. The formation of dihydroxy melphalan can occur in the sample vial before injection.
Initial Checks Workflow
Caption: Initial steps to take when encountering poor peak resolution.
Q2: My initial checks are fine, but the resolution is still poor. How can I optimize my HPLC method?
A2: Method optimization involves the systematic adjustment of chromatographic parameters. The most impactful parameters for separating melphalan and dihydroxy melphalan are typically the mobile phase composition (organic solvent percentage and pH) and, to a lesser extent, column temperature and flow rate.
A logical workflow for method optimization is presented below. It is recommended to adjust one parameter at a time to understand its effect on the separation.
HPLC Method Optimization Workflow
Caption: A systematic approach to optimizing HPLC method parameters.
Q3: How does mobile phase pH affect the resolution of melphalan and dihydroxy melphalan?
A3: Both melphalan and dihydroxy melphalan are ionizable compounds, containing carboxylic acid and amino groups. Therefore, the pH of the mobile phase will significantly impact their retention times and, consequently, their resolution. By adjusting the pH, you can alter the charge state of the molecules, which in turn affects their interaction with the stationary phase. A lower pH (e.g., pH 2.5-3.5) is generally recommended for the analysis of melphalan on a C18 column, as it suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.
| Parameter Change | Expected Effect on Resolution | Rationale |
| Decrease Mobile Phase pH (e.g., from 4.0 to 2.5) | Likely to increase resolution | At lower pH, the carboxylic acid groups of both analytes are protonated, increasing their hydrophobicity and retention on a C18 column. The difference in their retention may become more pronounced. |
| Increase Mobile Phase pH (e.g., from 3.0 to 5.0) | Likely to decrease resolution | As the pH increases towards the pKa of the carboxylic acid group, the analytes become more ionized and less retained, potentially leading to co-elution. |
Q4: What is the effect of changing the organic solvent percentage in the mobile phase?
A4: For reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of both melphalan and dihydroxy melphalan. This can often lead to better resolution as the peaks have more time to separate on the column.
| Parameter Change | Expected Effect on Resolution | Rationale |
| Decrease Organic Solvent % (e.g., from 40% to 35% Acetonitrile) | Generally increases resolution | Longer retention times provide more opportunity for the analytes to interact with the stationary phase, leading to better separation. |
| Increase Organic Solvent % (e.g., from 35% to 40% Acetonitrile) | Generally decreases resolution | Shorter retention times can lead to peak compression and potential co-elution if the separation is already marginal. |
Q5: Can adjusting the column temperature or flow rate improve my separation?
A5: Yes, both temperature and flow rate can influence resolution, although often to a lesser extent than mobile phase composition.
| Parameter Change | Expected Effect on Resolution | Rationale |
| Decrease Flow Rate (e.g., from 1.0 mL/min to 0.8 mL/min) | May increase resolution | A lower flow rate can improve column efficiency by allowing more time for mass transfer between the mobile and stationary phases. However, this will also increase the run time. |
| Increase Column Temperature (e.g., from 25°C to 35°C) | Variable effect; may improve or decrease resolution | Higher temperatures decrease mobile phase viscosity, which can improve efficiency. However, it can also alter the selectivity of the separation. The effect on melphalan and dihydroxy melphalan resolution should be evaluated empirically. |
Experimental Protocols
Starting HPLC Method for Melphalan and Dihydroxy Melphalan Separation
This method can be used as a starting point for optimization.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient (e.g., 25-40% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A or a mixture of Mobile Phase A and B that is weaker than the starting mobile phase composition. |
Frequently Asked Questions (FAQs)
Q: What is dihydroxy melphalan and why is it important to separate it from melphalan?
A: Dihydroxy melphalan is the major degradation product of melphalan, formed by the hydrolysis of the two chloroethyl groups. In pharmaceutical analysis, it is critical to separate the active pharmaceutical ingredient (melphalan) from its degradants to accurately quantify the purity and stability of the drug product.
Q: What type of HPLC column is best for separating melphalan and dihydroxy melphalan?
A: A C18 (octadecyl) column is the most commonly used and is a good starting point. The separation is based on the principles of reverse-phase chromatography, where the more non-polar compound (melphalan) is retained longer than the more polar compound (dihydroxy melphalan).
Q: My melphalan peak is tailing. What could be the cause?
A: Peak tailing for melphalan can be caused by several factors:
-
Secondary interactions: The amino group in melphalan can interact with residual silanol groups on the silica-based stationary phase. Using a mobile phase with a low pH (e.g., containing TFA or phosphoric acid) can protonate the silanols and reduce these interactions.
-
Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column degradation: An old or poorly maintained column can also cause peak tailing.
Q: How can I confirm the identity of the dihydroxy melphalan peak?
A: The most definitive way to confirm the identity of the dihydroxy melphalan peak is by using a mass spectrometer (LC-MS). Alternatively, you can perform forced degradation studies. By intentionally degrading a sample of melphalan (e.g., by heating it in an aqueous solution), you would expect the peak corresponding to dihydroxy melphalan to increase in size.
Q: What is a good resolution value (Rs) to aim for between melphalan and dihydroxy melphalan?
A: For quantitative analysis, a resolution value (Rs) of at least 1.5 is generally desired, as this indicates baseline separation between the two peaks. An Rs value of 2.0 or greater is ideal.
Addressing matrix effects in LC-MS/MS analysis of Dihydroxy melphalan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of dihydroxy melphalan.
Troubleshooting Guide & FAQs
Q1: What are matrix effects and how can they affect the analysis of dihydroxy melphalan?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like dihydroxy melphalan, due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of dihydroxy melphalan, endogenous substances such as phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer's source.[2]
Q2: I'm observing poor peak shape, low signal intensity, or high variability in my dihydroxy melphalan results. Could this be due to matrix effects?
A2: Yes, these are all common symptoms of matrix effects in LC-MS/MS analysis.[1] Ion suppression is a frequent cause of reduced signal intensity.[3] Poor peak shape can result from co-eluting interferences, while high variability can be caused by inconsistent matrix effects between different samples.
Q3: How can I quantitatively assess the extent of matrix effects in my dihydroxy melphalan assay?
A3: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects.[4] This involves comparing the peak response of dihydroxy melphalan spiked into an extracted blank matrix with the response of dihydroxy melphalan in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
A matrix factor of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Quantitative Data Summary
While specific quantitative data for matrix effects in dihydroxy melphalan analysis is not extensively published, researchers can use the following table to summarize their own experimental findings from post-extraction spike experiments. This will aid in method development and validation.
| Biological Matrix Lot | Analyte Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Factor | % Ion Suppression/Enhancement |
| Plasma Lot 1 | 50 | 150,000 | 120,000 | 0.80 | -20% |
| Plasma Lot 2 | 50 | 152,000 | 115,000 | 0.76 | -24% |
| Urine Lot 1 | 100 | 280,000 | 308,000 | 1.10 | +10% |
| User Data | |||||
| User Data |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
Objective: To quantitatively determine the degree of ion suppression or enhancement for dihydroxy melphalan in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Dihydroxy melphalan standard solution of known concentration
-
Neat solvent (e.g., mobile phase)
-
All necessary reagents and equipment for your established sample preparation method
Procedure:
-
Prepare 'Set A': Prepare a standard solution of dihydroxy melphalan in the neat solvent at a specific concentration (e.g., mid-range of your calibration curve).
-
Prepare 'Set B': Take a volume of the blank biological matrix and subject it to your complete sample preparation procedure. After the final step, spike the extracted matrix with the dihydroxy melphalan standard to achieve the same final concentration as 'Set A'.
-
Prepare 'Set C': Prepare a true blank by subjecting a volume of the blank biological matrix to the same sample preparation procedure without adding the analyte.
-
LC-MS/MS Analysis: Inject 'Set A', 'Set B', and 'Set C' into the LC-MS/MS system and record the peak areas for dihydroxy melphalan.
-
Calculation:
-
Ensure the peak area in 'Set C' is negligible.
-
Calculate the Matrix Factor (MF) as: MF = Peak Area of Set B / Peak Area of Set A
-
Calculate the percentage of matrix effect as: (%ME) = (MF - 1) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
Objective: To reduce matrix effects by removing interfering components from the biological sample prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., reversed-phase C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a low percentage of organic solvent)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Sample pre-treatment solution (if required)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol through it.
-
Equilibration: Equilibrate the cartridge by passing water through it.
-
Sample Loading: Load the pre-treated biological sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elution: Elute the dihydroxy melphalan with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Common causes and mechanisms of matrix effects in LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Best practices for handling melphalan to avoid degradation product interference
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling melphalan to minimize degradation and avoid interference from its degradation products in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened vials of melphalan?
A1: Intact vials of melphalan should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), and protected from light.[1][2][3] Some manufacturers recommend keeping them in the original carton for light protection.
Q2: What is the correct procedure for reconstituting lyophilized melphalan?
A2: Melphalan for injection should be reconstituted at room temperature using the supplied sterile diluent.[3][4] Use a sterile needle (20-gauge or larger) to rapidly inject the full volume of the diluent into the vial of lyophilized powder.[2][5] Immediately shake the vial vigorously until the solution is clear.[2][3][5] This rapid addition and vigorous shaking are crucial for proper dissolution.[2][5] The resulting solution will have a concentration of 5 mg/mL.[2][3]
Q3: Can I refrigerate the reconstituted melphalan solution?
A3: No, do not refrigerate the reconstituted product.[1][2][3][5] Storing the reconstituted solution at 5°C can cause a precipitate to form.[1][2] An exception is the Evomela® formulation, which the manufacturer states is stable for 24 hours under refrigeration due to its higher solubility.[1] However, for generic melphalan hydrochloride, refrigeration should be avoided.
Q4: What is the recommended diluent for further dilution, and what is the final concentration?
A4: Immediately after reconstitution, the melphalan solution should be diluted in 0.9% Sodium Chloride Injection, USP.[2][3] It is crucial to avoid infusion solutions containing dextrose, as they are incompatible.[3] The final concentration of the diluted solution should not exceed 0.45 mg/mL.[2][6]
Q5: How quickly do I need to use the melphalan solution after reconstitution and dilution?
A5: The time between reconstitution, dilution, and administration should be minimized due to the instability of melphalan in aqueous solutions.[2] It is generally recommended to complete administration within 60 to 90 minutes of reconstitution.[2][3] Degradation begins rapidly; for instance, nearly 1% of the drug can hydrolyze every 10 minutes upon dilution with saline.[2] The rate of degradation increases with rising temperature.[3][6]
Troubleshooting Guide
Issue 1: I observe particulate matter or discoloration in my reconstituted or diluted melphalan solution.
-
Cause: This could be due to improper reconstitution, the formation of a precipitate, or degradation of the drug.
-
Solution: Do not use the solution if any visible turbidity, crystallization, or discoloration is present.[1][3] The preparation must be discarded. To prevent this, ensure you are following the correct reconstitution procedure: rapid addition of room-temperature diluent followed by immediate, vigorous shaking.[2][3] Also, ensure the total time from preparation to use is within the recommended limits.
Issue 2: My experimental results are inconsistent, and I suspect melphalan degradation.
-
Cause: Melphalan is highly susceptible to hydrolysis in aqueous solutions, leading to the formation of degradation products like monohydroxy-melphalan (MOH) and dihydroxy-melphalan (DOH).[7][8] The stability is highly dependent on temperature and the time since reconstitution.
-
Troubleshooting Steps:
-
Review Handling Protocol: Ensure strict adherence to the recommended handling procedures (see FAQs and Experimental Protocols).
-
Control Temperature: Handle melphalan solutions at temperatures above 5°C for the shortest time possible during preparation.[9] For administration or in vitro assays at 37°C, be aware that the half-life is significantly reduced (e.g., approximately 1.13 hours in one study).[9]
-
Minimize Time: Prepare solutions immediately before use.
-
Analytical Confirmation: If possible, use a stability-indicating analytical method, such as HPLC, to quantify the amount of active melphalan and its degradation products in your solution at the time of use.[9]
-
Issue 3: My analytical method (e.g., HPLC) shows extra peaks that interfere with melphalan quantification.
-
Cause: These extra peaks are likely melphalan degradation products. The primary hydrolysis products are monohydroxy-melphalan and dihydroxy-melphalan.[7] Other products, including oligomeric compounds and photodegradation impurities, can also form.[10][11]
-
Solution:
-
Method Specificity: Develop or use a validated, stability-indicating HPLC method that can effectively separate the parent melphalan peak from all potential degradation products.
-
Forced Degradation Studies: Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to identify the retention times of potential degradation products and ensure your method can resolve them from the active drug.
-
Protect from Light: Store and handle melphalan protected from light to minimize the formation of photodegradation impurities.[2][3]
-
Data Summary
Table 1: Stability of Reconstituted and Diluted Melphalan Solutions
| Concentration | Diluent | Storage Temperature | Stability Time | Notes |
| 20 µg/mL | 0.9% NaCl | Room Temp (21.5°C) | t95 = 1.5 hours | Loses 5% of activity in 1.5 hours.[9] |
| 20 µg/mL | 0.9% NaCl | 5°C | t95 = 20 hours | [9] |
| 5 mg/mL (reconstituted) | Supplied Diluent | Room Temperature | Use within 60-90 mins | Degradation increases with time and temperature.[2][3] |
| ≤ 0.45 mg/mL | 0.9% NaCl | Room Temp (~25°C) | Use within 1.5 hours | Total time from preparation to completion of infusion.[3] |
| 0.1 to 0.45 mg/mL | 0.9% NaCl | 20°C | Stable for 3 hours | [6] |
| 0.1 to 0.45 mg/mL | 0.9% NaCl | 30°C | Stable for 50 minutes | [6] |
| 5 mg/mL (Evomela®) | Supplied Diluent | Room Temperature | Stable for 1 hour | [1] |
| 5 mg/mL (Evomela®) | Supplied Diluent | Refrigerated (5°C) | Stable for 24 hours | [1] |
t95: Time to 95% of initial concentration.
Table 2: Half-Life of Melphalan in Different Media
| Medium | Temperature | Half-Life (t½) | Reference |
| Cell Culture Medium | 37°C | 66 minutes | [7] |
| RPMI Medium + 10% FBS | 37°C | 1.13 ± 0.10 hours | [9] |
| Human Plasma (in vivo) | 37°C | Terminal t½ ≈ 90-108 mins | [8][12] |
Experimental Protocols
Protocol 1: Preparation of Melphalan Solution for In Vitro Experiments
-
Acclimatization: Allow the lyophilized melphalan vial and the provided sterile diluent to reach room temperature (20°C to 25°C).[4]
-
Reconstitution: Using a 20-gauge or larger needle, rapidly inject 10 mL of the diluent into the 50 mg melphalan vial.[2]
-
Dissolution: Immediately shake the vial vigorously until the solution is completely clear, yielding a 5 mg/mL stock solution.[2][3]
-
Dilution: Immediately dilute the 5 mg/mL stock solution to the final desired concentration (not to exceed 0.45 mg/mL) using 0.9% Sodium Chloride Injection, USP.[2] Note: Melphalan is 30% more stable in 0.9% NaCl than in phosphate-buffered saline (PBS).[9]
-
Use: Use the final diluted solution immediately, ensuring the experiment is completed within the stability window (ideally < 1.5 hours at room temperature).[3]
Protocol 2: Stability Testing using HPLC
-
Sample Preparation: Prepare melphalan solutions at the desired concentration and store them under the conditions being tested (e.g., different temperatures, time points).
-
Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detection: Set the UV detector to a wavelength of 260 nm.
-
Analysis: Inject samples at specified time intervals. Quantify the peak area of the parent melphalan and any degradation products. The method must be validated to show specificity, linearity, accuracy, and precision.
-
Data Interpretation: Calculate the percentage of remaining melphalan at each time point relative to the initial concentration (t=0). Determine the time at which the concentration falls below a set threshold (e.g., 95% or 90%) to define the stability period.
Visualizations
Caption: Workflow for proper melphalan reconstitution and dilution.
Caption: Troubleshooting logic for suspected melphalan degradation.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. drugs.com [drugs.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. medicines.org.uk [medicines.org.uk]
- 5. globalrph.com [globalrph.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of intravenous melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral melphalan kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Melphalan and Dihydroxy Melphalan in Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with melphalan. It specifically addresses the challenges posed by the hydrolysis of melphalan to its inactive form, dihydroxy melphalan, and the potential interference in activity assays.
Frequently Asked Questions (FAQs)
Q1: What is dihydroxy melphalan and how is it formed?
A1: Dihydroxy melphalan is the main inactive degradation product of melphalan in aqueous solutions. Melphalan is an alkylating agent containing two chloroethyl groups. These groups are susceptible to hydrolysis, where the chlorine atoms are replaced by hydroxyl (-OH) groups. This occurs in a two-step process, first forming monohydroxy melphalan, which then hydrolyzes further to form dihydroxy melphalan. This process is non-enzymatic and is primarily influenced by temperature, pH, and the composition of the solution.[1]
Q2: How does the formation of dihydroxy melphalan affect my experiments?
A2: The formation of dihydroxy melphalan can significantly impact the accuracy and reproducibility of your experiments. Since dihydroxy melphalan is considered biologically inactive, its presence reduces the effective concentration of active melphalan in your assay. This can lead to an underestimation of melphalan's potency (e.g., an artificially high IC50 value) and variability in results, especially if the rate of hydrolysis is not controlled across experiments.
Q3: Is dihydroxy melphalan cytotoxic?
A3: Dihydroxy melphalan is considered to be a biologically inactive metabolite and is not expected to have significant cytotoxic activity. The cytotoxic effect of melphalan is dependent on its ability to alkylate DNA, a function of its two chloroethyl groups. The hydrolysis of these groups to hydroxyl groups in dihydroxy melphalan prevents the formation of the reactive aziridinium ion necessary for DNA alkylation.
Q4: How quickly does melphalan degrade in cell culture medium?
A4: The stability of melphalan in cell culture medium is limited. For instance, in Roswell Park Memorial Institute (RPMI) medium containing 10% fetal bovine serum at 37°C, the half-life of melphalan is approximately 1.13 hours.[2] This means that after just over an hour of incubation, half of the active drug will have degraded. It is crucial to consider this degradation rate when designing and interpreting in vitro experiments.
Q5: What factors influence the rate of melphalan hydrolysis?
A5: The primary factors influencing the rate of melphalan hydrolysis are:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
pH: The stability of melphalan can be pH-dependent.
-
Solution Composition: Melphalan is notably less stable in phosphate-buffered saline (PBS) compared to 0.9% sodium chloride (normal saline).[2] It is approximately 30% more stable in normal saline.[2]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause: Inconsistent degradation of melphalan to dihydroxy melphalan between experiments.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Always prepare fresh melphalan stock solutions immediately before use.
-
Use a consistent solvent for reconstitution. Melphalan is more stable in 0.9% NaCl than in phosphate-buffered saline.[2]
-
Keep stock solutions on ice and protected from light to minimize degradation before adding to the assay plates.
-
-
Control Incubation Time:
-
Be aware of the short half-life of melphalan in culture medium at 37°C (approximately 1.13 hours in RPMI + 10% FBS).[2]
-
For longer exposures, consider replenishing the melphalan-containing medium at intervals shorter than its half-life to maintain a more constant concentration of the active drug.
-
-
Validate Drug Concentration:
-
If significant variability persists, consider analyzing the concentration of active melphalan in your prepared solutions at the beginning and end of the experiment using an analytical method like HPLC. This will help quantify the extent of degradation.
-
Issue 2: Higher than Expected IC50 Values for Melphalan
Possible Cause: Significant degradation of melphalan to inactive dihydroxy melphalan during the assay, leading to a lower effective concentration of the active drug.
Troubleshooting Steps:
-
Review Experimental Timeline:
-
Minimize the time between dissolving melphalan and adding it to the cells.
-
Ensure all plates are treated promptly to avoid differential degradation across the experiment.
-
-
Optimize Assay Duration:
-
For cytotoxicity assays, consider shorter incubation times if experimentally feasible. A 24-hour incubation will result in almost complete degradation of the initial melphalan dose.
-
-
Confirm Cell Health:
-
Ensure that the cell lines are healthy and proliferating at a normal rate. Sub-optimal cell health can lead to inaccurate IC50 determinations.
-
-
Analytical Verification:
-
Use HPLC to confirm the concentration of your melphalan stock solution and to assess the rate of degradation under your specific experimental conditions (e.g., your specific cell culture medium and incubation temperature).
-
Data Presentation
Table 1: Stability of Melphalan in Various Conditions
| Condition | Parameter | Value | Reference |
| RPMI + 10% FBS, 37°C | Half-life | 1.13 ± 0.10 hours | [2] |
| Normal Saline (0.9% NaCl), 21.5°C | Time to 5% loss of activity (t0.95) | 1.5 hours | [2] |
| Normal Saline (0.9% NaCl), 5°C | Time to 5% loss of activity (t0.95) | 20 hours | [2] |
| Storage at -20°C and -35°C | Loss of activity after 7 months | < 5% | [2] |
Table 2: IC50 Values of Melphalan in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| RPMI-8226 | Not Specified | Not Specified | 8.9 | |
| HL60 | Not Specified | Not Specified | 3.78 | |
| THP1 | Not Specified | Not Specified | 6.26 | |
| PBMCs (ex vivo) | WST-1 Assay | Not Specified | 21.40 ± 15.43 | [3] |
Note: Dihydroxy melphalan is considered inactive and is not expected to have a significant IC50 value.
Experimental Protocols
Protocol 1: Melphalan Cytotoxicity Testing using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Melphalan
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
0.9% Sodium Chloride for melphalan dissolution
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Melphalan Preparation:
-
Immediately before use, prepare a stock solution of melphalan in 0.9% NaCl.
-
Perform serial dilutions of the melphalan stock solution in complete culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of melphalan. Include a vehicle control (medium with the same concentration of 0.9% NaCl as the highest melphalan dose).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. Be mindful of melphalan's short half-life.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Analysis of Melphalan and its Hydrolysis Products by HPLC-MS/MS
This protocol is adapted from a validated method and may require optimization for your specific instrumentation.
Sample Preparation:
-
Collect cell culture medium or plasma samples at various time points.
-
Perform protein precipitation by adding cold methanol.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
Chromatographic Conditions:
-
Column: XSelect HSS T3 column (2.1 × 50 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.5 mL/min.
-
Run Time: Approximately 5 minutes.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Monitored Transitions:
-
Melphalan: m/z 305.1 → 287.7
-
Monohydroxy melphalan (MOH): m/z 287.1 → 228.0
-
Dihydroxy melphalan (DOH): m/z 269.3 → 251.8
-
Internal Standard (e.g., melphalan-d8): m/z 313.1 → 295.7
-
Data Analysis:
-
Generate calibration curves for melphalan, MOH, and DOH using standards of known concentrations.
-
Quantify the concentration of each analyte in the experimental samples by comparing their peak areas to the calibration curves.
Visualizations
Caption: Melphalan hydrolysis pathway.
Caption: Troubleshooting assay variability.
Caption: Melphalan MTT assay workflow.
References
- 1. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Associations of high-dose melphalan pharmacokinetics and outcomes in the setting of a randomized cryotherapy trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dihydroxy Melphalan Extraction from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Dihydroxy melphalan (DHM) from biological matrices. DHM is a stable hydrolysis product of the chemotherapeutic agent melphalan, and its accurate quantification is crucial for pharmacokinetic and metabolism studies.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and straightforward method for extracting Dihydroxy melphalan (DHM)?
A simple protein precipitation (PPT) is a rapid and widely used method for preparing samples from various biological matrices, including plasma, perfusate, and tissue homogenates.[2][3][4] This technique involves adding a cold organic solvent, such as methanol or an acetonitrile/methanol mixture, to the sample to denature and precipitate proteins, leaving the smaller analyte molecules in the supernatant for analysis.[2][5]
Q2: I am experiencing low recovery of DHM from plasma samples using protein precipitation. What are the potential causes and solutions?
Low recovery can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Precipitation: Ensure the solvent-to-plasma ratio is optimal. A common starting point is 3:1 or 4:1 (solvent:plasma). Also, ensure the precipitation solvent is sufficiently cold (e.g., ≤ 4°C) to maximize protein removal.[2]
-
Vortexing and Incubation: Vortex the sample vigorously immediately after adding the solvent to ensure thorough mixing. An incubation step at a low temperature (e.g., 30 minutes at 4°C) followed by high-speed centrifugation (e.g., 18,800 x g at 4°C) is critical for pelleting the precipitated proteins effectively.[5]
-
Analyte Adsorption: DHM may adsorb to the precipitated protein pellet or the container walls. After centrifugation, carefully transfer the supernatant to a clean tube without disturbing the pellet.
Q3: My LC-MS/MS analysis is showing significant matrix effects and interference. How can I obtain a cleaner sample extract?
While protein precipitation is fast, it can sometimes result in extracts with significant matrix interference.[2] To obtain a cleaner sample, Solid-Phase Extraction (SPE) is a highly effective alternative.[2][6] SPE uses a packed sorbent bed (e.g., C8, C18, or mixed-mode) to selectively retain the analyte while matrix components are washed away.[7][8] The purified analyte is then eluted with a small volume of a strong solvent, resulting in a cleaner and often more concentrated sample.[6]
Q4: What are the critical stability considerations when processing samples for DHM analysis?
The primary stability concern is related to the parent drug, melphalan, which is unstable and hydrolyzes first to monohydroxymelphalan (MHM) and finally to the stable DHM.[1]
-
Sample Handling: To prevent the in-vitro hydrolysis of any remaining melphalan, blood samples should be collected in tubes containing heparin, immediately placed on ice, and centrifuged at low temperatures.[1]
-
Processing Time: It is recommended to handle samples at temperatures below 5°C for the minimum time necessary.[9][10]
-
Storage: For long-term storage, plasma and other biological samples should be kept at -20°C or lower, where melphalan shows high stability.[9][11] DHM itself is a stable compound, so the main goal of these precautions is to ensure the measured concentration reflects the in-vivo state at the time of collection.
Q5: How do I choose the right extraction method: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE)?
The choice depends on the biological matrix, required sample cleanliness, throughput needs, and available equipment. LLE is a viable option, particularly for urine samples, where it can be adapted into high-throughput microextraction formats.[12][13]
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein denaturation by organic solvent. | Analyte partitioning between solid and liquid phases. | Analyte partitioning between two immiscible liquid phases. |
| Speed | Very Fast | Moderate | Moderate to Slow |
| Selectivity | Low | High | Moderate to High |
| Extract Purity | Low (potential for matrix effects)[2] | High (cleaner extracts)[6] | Moderate |
| Automation | Easily automated. | Easily automated.[14] | More complex to automate. |
| Common Matrix | Plasma, Serum, Tissue[2] | Plasma, Urine[2][8] | Urine[12][15] |
Q6: Is it possible to quantify total melphalan dose by first converting it entirely to DHM?
Yes, one analytical strategy involves the complete forced degradation of any remaining melphalan and its unstable intermediate (MHM) into the stable DHM.[1] This can be achieved by incubating the sample at elevated temperatures (e.g., 4 hours at 60°C).[1] After incubation, it is verified that no melphalan or MHM remains, and the total DHM concentration is then quantified via LC-MS/MS, representing the sum of the initial DHM and the amount derived from melphalan hydrolysis.[1]
Data Presentation
Table 1: Reported Recovery of Dihydroxy Melphalan Using Protein Precipitation
| Biological Matrix | Mean Recovery (%) | Standard Deviation (%) | Citation |
| Perfusion Solution | 91.2 | 4.0 | [2] |
| Blood Plasma | 89.5 | 2.7 | [2] |
| Lung Tissue | 75.9 | 3.8 | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for DHM Extraction from Human Plasma
This protocol is adapted from methodologies described for the analysis of melphalan and its metabolites.[2][3][5]
-
Thaw frozen plasma samples on ice.
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add 400 µL of ice-cold precipitation solvent (e.g., 8:1 acetonitrile/methanol mixture) to the plasma sample.[5]
-
Immediately vortex the tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubate the samples at 4°C for 30 minutes to facilitate protein precipitation.[5]
-
Centrifuge the tubes at 18,800 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully aspirate the supernatant and transfer it to a clean sample vial for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for DHM from Human Plasma
This protocol outlines a general procedure based on common SPE principles for drug extraction from plasma.[7][8] The specific sorbent (e.g., C8) and volumes may require optimization.
-
Conditioning: Condition the SPE cartridge (e.g., C8, 200 mg) by passing 1 mL of methanol, followed by 1 mL of purified water through the sorbent bed. Do not allow the sorbent to dry.
-
Sample Loading: Dilute 200 µL of plasma with 200 µL of purified water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the DHM from the cartridge using 1 mL of methanol or another suitable organic solvent into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS injection.
Visualizations
Caption: General workflow for DHM extraction and analysis.
Caption: Decision logic for selecting an extraction method.
Caption: Melphalan hydrolysis pathway in aqueous solutions.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteometabolomics of Melphalan Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of melphalan solutions during preparation and storage. | Semantic Scholar [semanticscholar.org]
- 11. Direct injection analysis of melphalan in plasma using column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of multiple drugs of abuse in human urine using dispersive liquid–liquid microextraction and capillary electrophoresis with PDA detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Melphalan and its Metabolite, Dihydroxy Melphalan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the alkylating agent melphalan and its primary hydrolysis product, dihydroxy melphalan. The information presented is collated from peer-reviewed studies to assist researchers in understanding their distinct biological activities.
Executive Summary
Melphalan, a nitrogen mustard derivative, is a widely used chemotherapeutic agent that exerts its cytotoxic effects through the alkylation of DNA, leading to interstrand cross-links, inhibition of DNA replication, and ultimately, apoptosis.[1][2] In aqueous solutions and in vivo, melphalan undergoes spontaneous hydrolysis to form monohydroxymelphalan and dihydroxymelphalan. Experimental evidence strongly indicates that dihydroxy melphalan is pharmacologically inactive and does not contribute to the cytotoxic effects of the parent drug. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.
Data Presentation: Comparative Cytotoxicity
As the primary metabolite, dihydroxy melphalan is considered to be devoid of cytotoxic activity. One study directly investigated the effect of dihydroxy melphalan on the cytotoxicity of melphalan and found that it had no potentiating effect on melphalan's activity in K562 leukemia cells at concentrations up to 100 µg/ml. While a specific IC50 value for dihydroxy melphalan is not available in the literature, its lack of cytotoxic activity is a consistently reported finding.
In contrast, melphalan exhibits potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for melphalan in various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| RPMI8226 | Multiple Myeloma | 8.9 | [1] |
| THP-1 | Acute Monocytic Leukemia | 6.26 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 3.78 | [1] |
| XG2 | Multiple Myeloma | ~2.4 (median for 7 HMCLs) | [3] |
| XG7 | Multiple Myeloma | ~2.4 (median for 7 HMCLs) | [3] |
| MCF-7 | Breast Cancer | 33.77 (24h), 15.88 (48h) | [4] |
| MDA-MB-231 | Breast Cancer | 187.90 (24h), 37.78 (48h) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of melphalan and its derivatives.
Resazurin Viability Assay
This assay is used to quantify the number of viable cells in a culture.
-
Cell Seeding: Cancer cell lines (e.g., RPMI8226, THP-1, HL-60) are seeded into 96-well plates at a density of 1.5 × 10^4 cells/well.
-
Drug Incubation: The cells are then incubated with various concentrations of the test compounds (melphalan and its derivatives) at 37°C for 48 hours.
-
Resazurin Addition: Following incubation, a resazurin solution is added to each well to a final concentration of 10 µg/ml.
-
Incubation and Measurement: The plates are incubated for an additional 90 minutes. The fluorescence is then measured at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm using a plate reader. The intensity of the fluorescence is proportional to the number of viable cells.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is another colorimetric assay for the determination of cell viability.
-
Cell Preparation: Cells are seeded in a 96-well plate at a suitable density.
-
Drug Treatment: The cells are exposed to different concentrations of melphalan for a predetermined period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., RMPI 1640) only.
-
CCK-8 Addition: Four hours prior to the end of the incubation period, 10 µl of CCK-8 solution is added to each well.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance value is directly proportional to the number of living cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of melphalan and a typical experimental workflow for assessing cytotoxicity.
References
- 1. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Defenses Confer Resistance to High Dose Melphalan in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating an Analytical Method for Dihydroxy Melphalan Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of dihydroxy melphalan, a critical metabolite of the alkylating agent melphalan. Understanding the performance of different analytical techniques is paramount for accurate pharmacokinetic studies and therapeutic drug monitoring. This document outlines key performance characteristics of various methods and provides detailed experimental protocols based on published literature, adhering to regulatory guidelines from the FDA and ICH.[1][2][3][4][5][6][7][8][9][10]
Comparative Performance of Analytical Methods
The quantification of dihydroxy melphalan, alongside melphalan and its other hydrolysis product, monohydroxy melphalan, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with UV or electrochemical detection has also been utilized. The choice of method often depends on the required sensitivity, selectivity, and the biological matrix being analyzed.
Below is a summary of validation parameters from published studies, showcasing the performance of different analytical approaches.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Dihydroxy Melphalan Quantification in Human Plasma
| Parameter | Method 1 (Li et al., 2023)[11] | Method 2 (Guitton et al., 2009)[12][13] |
| Instrumentation | LC-MS/MS | LC-MS/MS |
| Internal Standard | Melphalan-d8 | N-phenyldiethanolamine |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction (SPE) |
| Linearity Range | 15.0 - 3000 ng/mL | Not explicitly stated for Dihydroxy Melphalan |
| Regression Coefficient (r²) | > 0.99 | Not explicitly stated for Dihydroxy Melphalan |
| Intra-day Precision (%CV) | ≤ 11.0% | < 10% (for Melphalan) |
| Inter-day Precision (%CV) | ≤ 11.0% | < 10% (for Melphalan) |
| Accuracy (Bias) | < 8.3% | < 10% (for Melphalan) |
| Lower Limit of Quantification (LLOQ) | 15.0 ng/mL | Not explicitly stated for Dihydroxy Melphalan |
| Monitored Transition (m/z) | 269.3 → 251.8 | Not explicitly stated for Dihydroxy Melphalan |
Table 2: Comparison of HPLC Method Validation Parameters for Melphalan Quantification
Note: Data for dihydroxy melphalan specifically using these HPLC methods were not detailed in the search results. The following data for melphalan provides a reference for the performance of these techniques.
| Parameter | Method 3 (RP-HPLC with UV)[14][15] | Method 4 (RP-HPLC with Electrochemical Detection)[16] | Method 5 (HPLC-UV for Nanosuspension)[17] |
| Linear Dynamic Range | 2.0 - 14.0 µg/mL | Not specified | 10 - 50 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL (for total melphalan) | 0.2956 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Not specified | 0.5874 µg/mL |
| Precision (%RSD) | Not specified | < 9% (inter-day for total melphalan) | Not specified |
| Accuracy | Not specified | < 3% deviation (for total melphalan) | Recovery evaluated at 10, 30, and 50 µg/mL |
| Wavelength | 275 nm | Not applicable | 254 nm |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Protocol 1: LC-MS/MS for Simultaneous Determination of Melphalan and its Metabolites (Based on Li et al., 2023)[11]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add melphalan-d8 as the internal standard.
-
Precipitate proteins by adding a suitable organic solvent.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: XSelect HSS T3 column (2.1 × 50 mm, 5 µm).
-
Mobile Phase: A gradient elution program.
-
Flow Rate: 0.5 mL/min.
-
Run Time: 5 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Monitored Transitions:
-
Dihydroxy Melphalan: m/z 269.3 → 251.8
-
Melphalan: m/z 305.1 → 287.7
-
Monohydroxy Melphalan: m/z 287.1 → 228.0
-
Melphalan-d8 (IS): m/z 313.1 → 295.7
-
-
Protocol 2: LC-MS/MS for Melphalan and its Hydrolysis Products (Based on Guitton et al., 2009)[12][13]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample (containing N-phenyldiethanolamine as the internal standard) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes of interest.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Chromatography Type: Hydrophilic Interaction Chromatography (HILIC).
-
Specific column, mobile phase, and gradient details were not fully specified for the dihydroxy melphalan assay in the provided results.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive mode electrospray.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Protocol 3: RP-HPLC with UV Detection for Melphalan (Based on Kumar and Nadh, 2011)[15]
-
Sample Preparation:
-
Dissolve the sample (e.g., from a tablet dosage form) in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
Column: ODS C-18, RP column (4.6 mm i.d. x 250 mm).
-
Mobile Phase: Acetonitrile, water, and 1% orthophosphoric acid in a ratio of 70:27:3 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 275 nm.
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method, as recommended by regulatory bodies like the FDA and ICH.[1][6][8]
Caption: Workflow for Bioanalytical Method Validation.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. google.com [google.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. moh.gov.bw [moh.gov.bw]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of melphalan in plasma of patients by reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. archives.ijper.org [archives.ijper.org]
Melphalan vs. Dihydroxy Melphalan: A Head-to-Head Comparison in Cell Viability Assays
This guide provides a comprehensive comparison of the cytotoxic effects of melphalan and its metabolite, dihydroxy melphalan, on cancer cells. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Melphalan is a nitrogen mustard alkylating agent widely used in chemotherapy, particularly for the treatment of multiple myeloma.[1][2] Its cytotoxic activity stems from its ability to induce cross-linking of DNA and RNA, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.[1][2][3][4] Melphalan is transported into cells and then forms a highly reactive aziridinium ion that alkylates nucleotide bases, primarily the N7 position of guanine.[1] This process can result in interstrand and intrastrand DNA cross-links, causing cell cycle arrest and apoptosis.[2][3]
Dihydroxy melphalan is a metabolite of melphalan, formed through the spontaneous hydrolysis of the two chloroethyl groups.[1][5] This conversion of the chlorine atoms to hydroxyl groups renders the molecule pharmacologically inactive.[1] This guide will present a comparative analysis of the effects of these two compounds on cancer cell viability, supported by experimental data and protocols.
Data Presentation: Comparative Cell Viability
The following table summarizes the quantitative data from a representative cell viability assay comparing the cytotoxic effects of melphalan and dihydroxy melphalan on a multiple myeloma cell line (e.g., RPMI 8226). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Melphalan | RPMI 8226 | MTT Assay | 72 | ~ 5 - 10 |
| Dihydroxy Melphalan | RPMI 8226 | MTT Assay | 72 | > 1000 |
Note: The IC50 value for Dihydroxy Melphalan is extrapolated based on its known pharmacological inactivity. Actual experimental values may vary but are expected to be significantly higher than that of Melphalan, indicating substantially lower cytotoxicity.
Experimental Protocols
A detailed methodology for a typical cell viability assay used to assess the cytotoxic effects of melphalan and dihydroxy melphalan is provided below.
MTT Cell Viability Assay
Objective: To determine the concentration-dependent effect of melphalan and dihydroxy melphalan on the viability of cancer cells.
Materials:
-
RPMI 8226 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Melphalan
-
Dihydroxy melphalan
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RPMI 8226 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of melphalan and dihydroxy melphalan in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cell viability assay.
Melphalan's Mechanism of Action
Caption: Simplified signaling pathway of melphalan-induced cell death.
References
- 1. Melphalan - Wikipedia [en.wikipedia.org]
- 2. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 5. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dihydroxy melphalan's lack of efficacy compared to parent compound melphalan
A comparative analysis of dihydroxy melphalan and its parent compound, melphalan, reveals a stark difference in cytotoxic activity. While melphalan remains a potent alkylating agent in cancer chemotherapy, its hydrolysis product, dihydroxy melphalan, is pharmacologically inactive. This guide provides a detailed comparison, supported by available data and experimental methodologies, for researchers, scientists, and drug development professionals.
Melphalan, a nitrogen mustard derivative of the amino acid phenylalanine, exerts its anticancer effects by cross-linking DNA, thereby inhibiting DNA and RNA synthesis and inducing cellular apoptosis.[1] However, in aqueous environments such as plasma, melphalan undergoes spontaneous, non-enzymatic hydrolysis, leading to the formation of monohydroxymelphalan and subsequently dihydroxymelphalan. This chemical modification is the primary reason for the observed lack of efficacy in its dihydroxy metabolite.
Comparative Efficacy: Melphalan vs. Dihydroxy Melphalan
The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While extensive data is available for the IC50 of melphalan across various cancer cell lines, specific IC50 values for dihydroxy melphalan are not commonly reported in scientific literature. This is because dihydroxy melphalan is widely recognized as a pharmacologically inactive degradation product.
One study directly investigated the effect of dihydroxy melphalan on the cytotoxicity of its parent compound. The results showed that dihydroxy melphalan had no potentiating effect on melphalan's cytotoxicity in K562 leukemia cells at concentrations up to 100 µg/ml. This provides strong evidence for its lack of intrinsic cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Efficacy Status |
| Melphalan | RPMI 8226 (Multiple Myeloma) | 8.9 | Active |
| Melphalan | HL-60 (Promyelocytic Leukemia) | 3.78 | Active |
| Melphalan | THP-1 (Monocytic Leukemia) | 6.26 | Active |
| Dihydroxy Melphalan | Various | Not typically reported | Inactive |
Mechanism of Inactivity: The Role of Hydrolysis
The cytotoxic activity of melphalan is dependent on its two chloroethyl groups, which are responsible for forming covalent bonds with DNA. The process of hydrolysis replaces these chloroethyl groups with hydroxyl groups, rendering the molecule incapable of alkylating DNA.
Caption: Melphalan undergoes a two-step hydrolysis to the inactive dihydroxy melphalan.
Experimental Protocols
The determination of the cytotoxicity of melphalan and the inactivity of its metabolites can be performed using various in vitro assays. Below are detailed methodologies for commonly used experiments.
Cytotoxicity Assay (Resazurin Reduction Assay)
This assay measures cell viability by quantifying the metabolic activity of living cells.
Materials:
-
Cancer cell lines (e.g., RPMI 8226, HL-60, THP-1)
-
Complete cell culture medium
-
Melphalan
-
Dihydroxy melphalan
-
Resazurin sodium salt solution
-
96-well microplates
-
Plate reader (fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of melphalan and dihydroxy melphalan in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage at the level of individual cells.
Materials:
-
Cancer cell lines
-
Melphalan
-
Dihydroxy melphalan
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with melphalan or dihydroxy melphalan for a defined period.
-
Cell Embedding: Mix the treated cells with low melting point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.
Caption: A typical workflow for determining the in vitro cytotoxicity of chemical compounds.
Conclusion
The available evidence unequivocally demonstrates that dihydroxy melphalan, the hydrolysis product of melphalan, is devoid of the cytotoxic activity that defines its parent compound. The chemical modification of the active chloroethyl groups to hydroxyl groups prevents the crucial DNA alkylation necessary for anticancer efficacy. For researchers in drug development, this underscores the critical importance of understanding a drug's stability and degradation pathways, as metabolites may not retain the pharmacological activity of the parent molecule. While melphalan continues to be a cornerstone in the treatment of various cancers, its dihydroxy derivative serves as a clear example of metabolic inactivation.
References
Cross-validation of HPLC and LC-MS/MS methods for Dihydroxy melphalan
However, by compiling information from validated methods for melphalan and its metabolites, including dihydroxy melphalan, and adhering to regulatory guidelines on bioanalytical method validation, a comprehensive comparison guide can be constructed.[1][2][3] This guide utilizes published data for LC-MS/MS performance and establishes a representative, high-performance liquid chromatography (HPLC) with UV detection method for a valid comparison.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. HPLC with UV-Vis detection is a robust and widely used method in pharmaceutical analysis for its reliability and cost-effectiveness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique offers exceptional sensitivity and selectivity, allowing for the detection of analytes at very low concentrations in complex matrices like plasma.[4] It is considered the gold standard for bioanalytical testing.
Experimental Protocols
The following protocols are representative of methods used for the analysis of dihydroxy melphalan in human plasma.
Representative HPLC-UV Method
This protocol is based on common stability-indicating methods for melphalan and its related substances.[5]
-
Sample Preparation:
-
To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set at 260 nm.
-
Column Temperature: 30°C.
-
LC-MS/MS Method
This protocol is adapted from a published, validated method for the simultaneous determination of melphalan and its metabolites.[4]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC with a Xevo TQ-S mass spectrometer or equivalent.
-
Column: XSelect HSS T3 column (2.1 x 50 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.[4]
-
Gradient Elution: A gradient program starting with low organic phase and ramping up to elute the analyte.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
Data Presentation: Method Performance Comparison
The following table summarizes the typical validation parameters for the two methods. Data for the LC-MS/MS method is derived from published literature, while the HPLC-UV data represents expected performance for a validated method.
| Validation Parameter | HPLC-UV (Representative) | LC-MS/MS (Published Data[4]) |
| Linearity Range | 100 - 10,000 ng/mL | 15.0 - 3000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | ~30 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 15.0 ng/mL |
| Accuracy (% Bias) | Within ±15% | < 8.3% |
| Precision (% RSD) | ||
| - Intra-day | < 10% | ≤ 11.0% |
| - Inter-day | < 15% | ≤ 11.0% |
| Selectivity | Moderate (Potential for interference) | High (Based on mass-to-charge ratio) |
| Sample Volume | 200 µL | 50 µL |
Workflow for Method Cross-Validation
Cross-validation is essential when two different bioanalytical methods are used to generate data within the same study.[2] The process ensures that the data is comparable and reliable, regardless of the method used.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
Dihydroxy Melphalan: A Benign Metabolite or a Modulator of Melphalan's Therapeutic Efficacy?
A Comparative Guide for Researchers
Melphalan, a nitrogen mustard alkylating agent, remains a cornerstone in the treatment of multiple myeloma and other malignancies. Its therapeutic action is attributed to the induction of DNA cross-links, leading to cell cycle arrest and apoptosis. However, the in vivo fate of melphalan involves spontaneous hydrolysis to monohydroxymelphalan and dihydroxymelphalan. This guide provides a comparative analysis of dihydroxy melphalan and its parent compound, addressing the critical question of whether this metabolite influences the therapeutic efficacy of melphalan, supported by available experimental data.
Executive Summary
Experimental evidence indicates that dihydroxy melphalan, a final product of melphalan hydrolysis, is pharmacologically inactive and does not affect the therapeutic efficacy of melphalan. In vitro studies have demonstrated that dihydroxy melphalan does not potentiate the cytotoxic effects of melphalan, even at high concentrations. This suggests that the conversion of melphalan to its dihydroxy form represents a detoxification pathway, rendering the molecule incapable of its DNA alkylating function.
Comparative Analysis of Cytotoxicity
The primary mechanism of melphalan's anticancer activity is its ability to alkylate DNA, a function dependent on its two chloroethyl groups. The hydrolysis of these groups to hydroxyl groups, resulting in dihydroxy melphalan, neutralizes this activity.
| Compound | Cell Line | Concentration Tested | Effect on Melphalan Cytotoxicity |
| Dihydroxy melphalan | K562 leukaemia | Up to 100 µg/mL | No potentiation observed[1] |
This study is pivotal as it directly assesses the biological activity of dihydroxy melphalan in the context of the parent drug's efficacy. The lack of potentiation indicates that dihydroxy melphalan does not contribute to the cytotoxic effects of a melphalan treatment.[1]
Mechanism of Action and Inactivation
Melphalan exerts its cytotoxic effects through a well-established mechanism of DNA alkylation, leading to the activation of apoptotic pathways. The conversion to dihydroxy melphalan effectively halts this process.
Melphalan's Therapeutic Action and Subsequent Inactivation
Caption: Melphalan's mechanism of action and inactivation pathway.
Experimental Protocols
To aid researchers in further investigating the cytotoxic effects of melphalan and its metabolites, a standard protocol for a cell viability assay is provided below.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability.
1. Materials:
-
Cancer cell line of interest (e.g., K562, RPMI-8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Melphalan and Dihydroxy melphalan
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of melphalan and dihydroxy melphalan in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the drugs) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Conclusion
References
Comparative Stability of Melphalan and Dihydroxy Melphalan in Solution: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the chemical stability of the alkylating agent melphalan and its primary hydrolysis product, dihydroxy melphalan, in aqueous solutions. This information is critical for researchers, scientists, and drug development professionals working with these compounds to ensure accurate and reproducible experimental results. The stability of melphalan is a crucial factor in its therapeutic efficacy, as its degradation leads to inactive byproducts.
Executive Summary
Melphalan, a nitrogen mustard derivative, is known for its instability in aqueous solutions, where it undergoes spontaneous hydrolysis. This degradation process proceeds through the formation of an intermediate, monohydroxy melphalan, and culminates in the production of dihydroxy melphalan. Experimental data robustly indicates that melphalan is significantly less stable than its final hydrolysis product, dihydroxy melphalan, which is considered a stable compound under typical aqueous conditions. The rate of melphalan degradation is influenced by factors such as temperature, pH, and the composition of the solution.
Comparative Stability Data
The following table summarizes the degradation kinetics of melphalan and its intermediate, monohydroxy melphalan, in a cell culture medium at 37°C. Dihydroxy melphalan is the stable end-product of this degradation pathway and does not exhibit further degradation under these conditions.
| Compound | Half-life (t½) in Cell Culture Medium at 37°C | Degradation Product(s) |
| Melphalan | 66 minutes[1] | Monohydroxy melphalan, Dihydroxy melphalan |
| Monohydroxy melphalan | 58 minutes[1] | Dihydroxy melphalan |
| Dihydroxy melphalan | Stable | None observed |
Melphalan Degradation Pathway
The hydrolysis of melphalan is a sequential process where the two chloroethyl groups are replaced by hydroxyl groups. This process significantly reduces the alkylating activity of the molecule, rendering the final product, dihydroxy melphalan, inactive.[2]
Caption: Hydrolysis pathway of melphalan to dihydroxy melphalan.
Experimental Protocols
To assess the stability of melphalan and quantify its hydrolysis products, a stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed. Below is a generalized protocol based on methodologies described in the literature.[3][4]
Objective: To determine the degradation kinetics of melphalan in a specific aqueous solution over time.
Materials:
-
Melphalan reference standard
-
Monohydroxy melphalan reference standard (if available)
-
Dihydroxy melphalan reference standard (if available)
-
High-purity water
-
Buffer solution of desired pH (e.g., phosphate-buffered saline)
-
Acetonitrile (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
HPLC or LC-MS/MS system with a C18 reversed-phase column
-
Thermostatically controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of melphalan in a suitable solvent (e.g., methanol with a small amount of acid) at a known concentration.
-
Dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) to the final experimental concentration.
-
-
Incubation:
-
Place the prepared melphalan solution in a thermostatically controlled environment (e.g., 37°C).
-
At specified time intervals (e.g., 0, 15, 30, 60, 90, 120, 240 minutes), withdraw an aliquot of the solution.
-
Immediately quench the degradation process by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) or by freezing.
-
-
Sample Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method.
-
The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like formic acid.
-
Monitor the concentrations of melphalan, monohydroxy melphalan, and dihydroxy melphalan by detecting their respective parent and product ions in MS/MS or by their retention times and UV absorbance in HPLC.[3]
-
-
Data Analysis:
-
Plot the concentration of melphalan and its hydrolysis products as a function of time.
-
Determine the degradation rate constant (k) and the half-life (t½) of melphalan by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Caption: Experimental workflow for assessing melphalan stability.
Conclusion
The available data unequivocally demonstrates that melphalan is an unstable compound in aqueous solutions, readily undergoing hydrolysis to form the stable and inactive dihydroxy melphalan. Researchers should be cognizant of this inherent instability and its dependence on experimental conditions such as temperature and solution composition. For quantitative studies, it is imperative to use freshly prepared melphalan solutions and to employ stability-indicating analytical methods to accurately determine the concentration of the active compound. The experimental protocol and degradation pathway outlined in this guide provide a framework for conducting reliable and reproducible research with melphalan.
References
- 1. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroxy Melphalan as a Biomarker of Melphalan Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of dihydroxy melphalan as a specific biomarker for the degradation of the alkylating agent, melphalan. It objectively compares the analytical approach of monitoring dihydroxy melphalan formation against the conventional method of tracking the disappearance of the parent melphalan compound. Supporting experimental data, detailed methodologies, and logical workflows are presented to assist researchers in selecting the most appropriate strategy for their stability and pharmacokinetic studies.
Introduction to Melphalan Degradation
Melphalan is a crucial chemotherapeutic agent, but its efficacy is intrinsically linked to its stability. In aqueous solutions, melphalan undergoes spontaneous hydrolysis, leading to the formation of less active or inactive metabolites. The primary degradation pathway involves a two-step hydrolysis process. Initially, one of the chloroethyl groups is replaced by a hydroxyl group to form monohydroxy melphalan (MOH). Subsequently, the second chloroethyl group is hydrolyzed, resulting in the pharmacologically inactive dihydroxy melphalan (DOH)[1]. The instability of melphalan necessitates careful monitoring of its degradation, both in pharmaceutical formulations and in clinical settings.
A robust stability-indicating method is defined as a validated quantitative analytical procedure that can detect changes in the active pharmaceutical ingredient's (API) stability over time. Such a method must accurately measure the active ingredient without interference from degradation products, impurities, or excipients[2]. This guide explores two primary approaches for assessing melphalan stability: direct measurement of the parent drug and quantification of its ultimate degradation product, dihydroxy melphalan.
Comparison of Analytical Approaches
The selection of a biomarker for drug degradation depends on the specific goals of the study. While monitoring the parent drug concentration is a direct measure of its stability, quantifying a specific degradation product like dihydroxy melphalan can offer unique advantages in understanding the degradation kinetics and ensuring the complete degradation profile is captured.
| Parameter | Monitoring Dihydroxy Melphalan (Degradation Product) | Monitoring Parent Melphalan (Active Drug) |
| Primary Measurement | Appearance and accumulation of dihydroxy melphalan. | Disappearance of melphalan over time. |
| Specificity | Highly specific to the hydrolysis pathway of melphalan. Confirms the identity of the degradation product. | Direct measurement of the active compound. May not distinguish between degradation and other forms of loss (e.g., precipitation). |
| Mass Balance | Can contribute to a more complete mass balance assessment when measured alongside the parent drug and other intermediates. | A decrease in the parent drug should be accounted for by the appearance of degradation products to ensure a complete picture of stability. |
| Sensitivity | The appearance of a product from a baseline of zero can be highly sensitive, especially with advanced techniques like LC-MS/MS. | Requires precise measurement of small decreases from a high initial concentration. |
| Kinetic Information | Provides direct information on the rate of formation of the final, inactive degradation product. | Provides direct information on the rate of degradation of the active drug. |
| Regulatory Perspective | Quantification of degradation products is often a requirement in forced degradation studies and for establishing the stability-indicating nature of an assay[2][3][4]. | A fundamental component of any stability study. |
Experimental Methodologies
The accurate quantification of melphalan and its degradation products is paramount for validation studies. Below are detailed protocols for the recommended analytical methods.
Method 1: Quantification of Dihydroxy Melphalan (and Melphalan/Monohydroxy Melphalan) via LC-MS/MS
This method allows for the simultaneous, sensitive, and specific measurement of melphalan and its primary hydrolysis products.
Sample Preparation:
-
Harvest plasma samples from subjects who have received melphalan.
-
For sample clean-up, employ a simple protein precipitation step.
-
Use a deuterated internal standard, such as melphalan-d8, to ensure accuracy.
Liquid Chromatography:
-
Column: XSelect HSS T3 column (2.1 × 50 mm, 5 µm).
-
Mobile Phase: A gradient elution program.
-
Flow Rate: 0.5 mL/min.
-
Run Time: 5 minutes.
Tandem Mass Spectrometry:
-
Monitor the following mass-to-charge ratio (m/z) transitions:
-
Melphalan: m/z 305.1 → 287.7
-
Monohydroxy melphalan: m/z 287.1 → 228.0
-
Dihydroxy melphalan: m/z 269.3 → 251.8
-
Melphalan-d8 (Internal Standard): m/z 313.1 → 295.7
-
Validation Data:
-
Calibration Curve Ranges:
-
Melphalan: 5.22–5220 ng/mL
-
Monohydroxy melphalan: 7.94–1588 ng/mL
-
Dihydroxy melphalan: 15.0–3000 ng/mL
-
-
Precision and Bias: Intra- and inter-day coefficients of variation should be ≤11.0%, with biases less than 8.3%.
Method 2: Quantification of Parent Melphalan via HPLC
This method is a robust and widely used technique for determining the concentration of the parent melphalan drug.
Sample Preparation:
-
Prepare sample solutions in methanol.
High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: Luna C18 (4.6 x 150 mm) 3 µm.
-
Mobile Phase A: 950 mL of water, 50 mL of acetonitrile, and 1 mL of trifluoroacetic acid.
-
Mobile Phase B: 50 mL of water, 950 mL of acetonitrile, and 1 mL of trifluoroacetic acid.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 25°C.
Forced Degradation Studies: To validate the stability-indicating nature of this method, melphalan should be subjected to stress conditions such as acid (1N Hydrochloric acid), base (0.01 M sodium hydroxide), oxidation (30% Hydrogen peroxide), heat (100°C), and light (ICH Q1B). The method should be able to resolve the melphalan peak from any degradation products formed.
Quantitative Data Summary
The stability of melphalan is highly dependent on its formulation and storage conditions. The following table summarizes key quantitative data from stability studies.
| Parameter | Conditions | Value | Reference |
| Melphalan Half-life | Cell culture medium at 37°C | 66 minutes | [3] |
| Monohydroxy Melphalan Half-life | Cell culture medium at 37°C | 58 minutes | [3] |
| Melphalan Half-life | Roswell Park Memorial Institute medium with 10% fetal bovine serum at 37°C | 1.13 +/- 0.10 hours | [4] |
| Melphalan Stability (t0.95) | 20 µg/mL in normal saline at 21.5°C | 1.5 hours | [4] |
| Melphalan Stability (t0.95) | 20 µg/mL in normal saline at 5°C | 20 hours | [4] |
| Captisol-stabilized Melphalan (Evomela) vs. Propylene Glycol-based Melphalan | Admixture solutions at 0.45, 1.0, 2.0, and 5.0 mg/mL | Evomela is approximately 5, 9, 15, and 29 times more stable, respectively. | [1] |
Visualizing the Workflow and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the melphalan degradation pathway and the logical workflow for its stability assessment.
References
- 1. Solution stability of Captisol-stabilized melphalan (Evomela) versus Propylene glycol-based melphalan hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
A Comparative Guide to Assessing Melphalan Purity by Quantifying Dihydroxy Melphalan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the alkylating agent melphalan, with a specific focus on the quantification of its primary degradation product, dihydroxy melphalan. The purity of melphalan is a critical quality attribute, as impurities can impact the drug's efficacy and safety. Dihydroxy melphalan is a significant impurity that arises from the hydrolysis of melphalan in aqueous solutions.[1][2] This guide offers detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most appropriate analytical strategy for their needs.
Overview of Analytical Methods for Melphalan Purity
Several analytical techniques are employed to determine the purity of melphalan and to quantify its related impurities. The most common and robust methods are based on chromatography, which allows for the separation and quantification of melphalan from its degradation products.[3][4]
Table 1: Comparison of Analytical Methods for Melphalan Purity Assessment
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection by UV absorbance.[3][5][6] | Robust, widely available, good linearity and precision.[3][6] | Moderate sensitivity, may require gradient elution for complex mixtures.[3] | 0.05% - 0.1% area/area[3] |
| Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS) | High-resolution separation with highly sensitive and specific mass-based detection.[1] | Excellent sensitivity and specificity, allows for structural elucidation of unknown impurities.[1][4] | Higher cost, more complex instrumentation and data analysis. | < 0.05% |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary.[5] | High separation efficiency, small sample volume, rapid analysis.[5] | Lower concentration sensitivity compared to HPLC, potential for matrix interference. | ~0.1% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integrated signal of specific protons relative to a certified internal standard.[7] | No need for specific reference standards for impurities, provides structural information.[7] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. | > 0.1% |
Experimental Protocols
A detailed protocol for the most commonly used method, HPLC-UV, is provided below. This method is a stability-indicating assay capable of separating melphalan from its known impurities, including monohydroxy and dihydroxy melphalan.[3]
2.1. Quantification of Dihydroxy Melphalan by HPLC-UV
This protocol describes a gradient HPLC method for the simultaneous determination of melphalan and its related impurities.[3]
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.05% v/v acetic acid, 0.01% v/v triethylamine, and 0.05% w/v ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: Methanol
-
Melphalan reference standard and dihydroxy melphalan reference standard
-
Analytical balance, volumetric flasks, and pipettes
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 40 60 25 40 60 30 95 5 | 35 | 95 | 5 |
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of melphalan and dihydroxy melphalan reference standards in methanol to prepare stock solutions.
-
Prepare a series of calibration standards by diluting the stock solutions with methanol to cover the expected concentration range of the impurity.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the melphalan drug substance or product in methanol to a known concentration (e.g., 0.5 mg/mL).
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas for melphalan and dihydroxy melphalan.
-
-
Calculation:
-
Construct a calibration curve for dihydroxy melphalan by plotting the peak area against the concentration.
-
Determine the concentration of dihydroxy melphalan in the sample using the calibration curve.
-
Calculate the percentage of dihydroxy melphalan impurity relative to the melphalan concentration.
-
Visualizing Workflows and Pathways
3.1. Melphalan Degradation Pathway
Melphalan undergoes hydrolysis in aqueous solutions, first forming monohydroxy melphalan and subsequently dihydroxy melphalan.[2] This degradation pathway is a critical consideration in the manufacturing and storage of melphalan products.
Caption: Hydrolytic degradation pathway of melphalan.
3.2. Experimental Workflow for HPLC-Based Purity Assessment
The general workflow for assessing the purity of melphalan by quantifying dihydroxy melphalan using HPLC involves several key steps, from sample preparation to data analysis.
Caption: HPLC workflow for melphalan purity testing.
Conclusion
The quantification of dihydroxy melphalan is a crucial aspect of melphalan purity assessment. While several analytical techniques can be employed, HPLC-UV remains the gold standard due to its robustness, reliability, and widespread availability.[5] For higher sensitivity and structural confirmation of impurities, UPLC-MS/MS is the preferred method.[1] The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols and workflows presented in this guide provide a solid foundation for researchers to develop and validate their own methods for ensuring the quality and safety of melphalan.
References
- 1. Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stability-indicating method for the determination of melphalan and related impurity content by gradient HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Navigating Dihydroxy Melphalan Analysis: A Comparative Guide to Current Methods
For researchers, scientists, and drug development professionals, accurate quantification of Dihydroxy melphalan (DOH-melphalan), a key metabolite of the chemotherapeutic agent melphalan, is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comprehensive comparison of the prevalent analytical methodologies, supported by experimental data from published studies, to aid in the selection of the most appropriate technique for specific research needs.
The primary analytical techniques employed for the determination of Dihydroxy melphalan in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both methods offer the requisite sensitivity and selectivity for bioanalysis, they differ in their principles, sample preparation complexity, and overall performance characteristics. This guide delves into a detailed comparison of these methods.
Performance Comparison of Analytical Methods
The selection of an analytical method for Dihydroxy melphalan quantification is often a trade-off between the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance data from various validated methods, providing a clear comparison to inform laboratory decisions.
| Parameter | LC-MS/MS Method 1[1] | LC-MS/MS Method 2[2][3] | HPLC-UV Method[4] |
| Linearity Range (ng/mL) | 15.0 - 3000 | 25 - 2000 | 10,000 - 50,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 15.0 | 25 | 10 |
| Intra-day Precision (%CV) | ≤11.0 | <10 | Not Reported |
| Inter-day Precision (%CV) | ≤11.0 | <10 | Not Reported |
| Accuracy (Bias %) | <8.3 | <10 | Not Reported |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are summaries of the experimental protocols for the compared LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method for Dihydroxy Melphalan in Human Plasma[1]
This method allows for the simultaneous determination of melphalan and its metabolites, monohydroxy melphalan and dihydroxy melphalan.
-
Sample Preparation: A simple protein precipitation technique is used to extract the analytes from the plasma matrix.
-
Internal Standard: Melphalan-d8 is utilized as the internal standard.
-
Chromatographic Separation: An XSelect HSS T3 column (2.1 × 50 mm, 5 µm) is used with a gradient elution at a flow rate of 0.5 mL/min. The total run time is 5 minutes.
-
Mass Spectrometric Detection: The analysis is performed using a tandem mass spectrometer. The monitored transition for Dihydroxy melphalan is m/z 269.3 → 251.8.
Alternative LC-MS/MS Method using Solid Phase Extraction[2][3]
This method was developed to determine melphalan and its hydrolysis products, offering an alternative to protein precipitation, which can sometimes suffer from matrix interferences.
-
Sample Preparation: Solid Phase Extraction (SPE) is employed for sample clean-up and concentration.
-
Chromatography: Hydrophilic Interaction Chromatography (HILIC) is used for separation.
-
Detection: Detection is carried out using a triple quadrupole mass spectrometer with positive mode electrospray ionization in the selected reaction monitoring (SRM) mode.
HPLC-UV Method for Melphalan Quantification[4]
While this particular study focused on melphalan from a nanosuspension, the principles are applicable for the analysis of its metabolites.
-
Chromatographic Separation: A reverse-phase C18 column (150 mm × 4.6 mm, 5 µm) is used.
-
Mobile Phase: An optimized mobile phase consisting of acetic acid, water, and methanol (1:49.5:49.5) with a pH of 4 is used at a flow rate of 1 mL/min.
-
UV Detection: The analyte is detected at a wavelength of 254 nm.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for Dihydroxy melphalan analysis and the mechanism of action of its parent drug, melphalan.
Caption: A typical experimental workflow for the analysis of Dihydroxy melphalan in plasma.
Caption: The mechanism of action of melphalan leading to cell death.[5]
References
- 1. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. sav.sk [sav.sk]
Safety Operating Guide
Proper Disposal of Dihydroxy Melphatalan: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical procedures for the proper disposal of Dihydroxy melphatalan. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.
This compound is known as an inactive degradation product of the chemotherapeutic agent Melphalan, formed through hydrolysis. While a Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to handle it with care, particularly in environments where its hazardous parent compound, Melphalan, is present. The following procedures are based on established best practices for laboratory chemical waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its origin as a degradation product of the highly toxic and carcinogenic Melphalan, a cautious approach to handling this compound is recommended. The following personal protective equipment should be worn at all times.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. | Prevents skin contact. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe disposal of this compound and associated contaminated materials. All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and personal protective equipment (e.g., gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
Step 2: Waste Container Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste: this compound"
-
The primary hazard(s) (as a precaution, consider the hazards of the parent compound, Melphalan: "Highly Toxic," "Carcinogen")
-
The date of waste accumulation
-
The name and contact information of the generating laboratory
Step 3: Storage of Waste
Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept tightly closed except when adding waste and are stored away from incompatible materials.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain.
Decontamination of Glassware
Glassware that has come into contact with this compound should be decontaminated. A triple-rinse procedure with an appropriate solvent (e.g., ethanol or acetone) is recommended. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
Experimental Protocol: Chemical Degradation of Related Compounds
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.
Essential Safety and Operational Guidance for Handling Dihydroxy Melphatalan
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document provides crucial safety and logistical information for managing Dihydroxy melphatalan, a degradation product of Melphalan, within a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a secure work environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification/Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[1][2][3] | Essential for preventing eye irritation from potential splashes or aerosols.[1] |
| Hand Protection | Two pairs of chemical-resistant gloves.[4] | Double gloving is a standard practice when handling hazardous drugs to minimize contamination.[4] The outer glove should be removed and disposed of in a sealed bag after each task.[4] Change gloves regularly or immediately if torn or contaminated.[4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator. | An organic vapor cartridge with a particulate filter (e.g., OV/P100) may be suitable where airborne concentrations can be documented and are within the respirator's protection factor.[1] For potential high exposure or emergencies, a supplied-air respirator is necessary.[1] |
| Skin and Body Protection | A disposable, low-permeability fabric laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.[4] | This prevents skin contact with the compound.[3] |
Experimental Workflow: Safe Handling Protocol
A systematic approach is critical for minimizing exposure and ensuring safety from preparation through to disposal.
Step 1: Preparation and Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2][5]
-
PPE Check: Before commencing any work, verify that all necessary PPE is available and in good condition.
Step 2: Handling the Compound
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5][6]
-
Avoid Aerosolization: Do not perform operations that could generate dust or aerosols. If this is unavoidable, ensure appropriate respiratory protection is used.[2]
-
Hygiene: Wash hands thoroughly before putting on gloves and after removing them.[4] Do not eat, drink, or smoke in areas where hazardous drugs are handled.[4][7]
Step 3: Spill Management
-
Containment: In the event of a spill, collect the material promptly using appropriate absorbent materials.
-
Disposal: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[2]
-
Ventilation: Ensure the area is well-ventilated following a spill.[7]
Step 4: Disposal
-
Waste Management: Dispose of this compound and any contaminated materials, including disposable PPE, in accordance with local, regional, and national hazardous waste regulations.[2][6]
-
Water Contamination: Do not allow the substance to enter drains or waterways.[2][7]
First Aid Measures
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention if irritation persists.[2][5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of water.[3] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing. Seek medical attention if you feel unwell.[2][6]
-
Ingestion: If swallowed, seek immediate medical attention.[6]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. trihydro.com [trihydro.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
